Product packaging for Isoquinoline-8-carbonitrile(Cat. No.:CAS No. 362606-11-9)

Isoquinoline-8-carbonitrile

Cat. No.: B1314838
CAS No.: 362606-11-9
M. Wt: 154.17 g/mol
InChI Key: PZNNHPZBZRHNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoquinoline-8-carbonitrile is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B1314838 Isoquinoline-8-carbonitrile CAS No. 362606-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNHPZBZRHNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475912
Record name Isoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-11-9
Record name Isoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Isoquinoline-8-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of isoquinoline-8-carbonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. While specific experimental data for this particular isomer is not extensively reported in publicly available literature, this document outlines a robust, proposed synthetic pathway via the Sandmeyer reaction of 8-aminoisoquinoline. Furthermore, this guide presents detailed, hypothetical experimental protocols for its synthesis and characterization, along with predicted spectral data based on analogous compounds and spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline derivatives and in the exploration of their potential applications.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The isoquinoline scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting potential as kinase inhibitors for cancer therapy, as well as agents targeting central nervous system disorders.[1] The introduction of a carbonitrile group at the 8-position of the isoquinoline ring creates a versatile intermediate, this compound (also known as 8-cyanoisoquinoline). The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the isoquinoline system and provides a synthetic handle for further functionalization, making it a valuable building block in drug discovery and materials science.[2]

This guide details a proposed synthetic route and provides comprehensive, albeit hypothetical, characterization protocols for this compound to facilitate further research and development in this area.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a cyano group.[3][4][5] The starting material for this synthesis is 8-aminoisoquinoline, which is commercially available. The overall synthetic transformation is depicted in the workflow below.

Proposed Synthetic Pathway

The synthesis involves a two-step, one-pot procedure:

  • Diazotization: 8-Aminoisoquinoline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to substitute the diazonium group with a nitrile group, yielding this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start 8-Aminoisoquinoline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Isoquinoline-8-diazonium chloride (in situ) Step1->Intermediate Step2 Sandmeyer Reaction (CuCN, heat) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Extraction, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A proposed workflow for the synthesis of this compound.
Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on standard Sandmeyer reactions and has not been experimentally validated for this specific compound. Optimization of reaction conditions may be necessary.

Materials:

  • 8-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

Step 1: Diazotization of 8-Aminoisoquinoline

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8-aminoisoquinoline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add this solution dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Gently warm the mixture to obtain a clear solution, then cool it to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the initial effervescence subsides, gently heat the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization of this compound

Disclaimer: The following characterization data is predicted based on the structure of this compound and typical spectroscopic values for related compounds. This data has not been experimentally determined.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₀H₆N₂
Molecular Weight154.17 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported; expected to be a crystalline solid
Boiling Point341.5 ± 15.0 °C (Predicted)[1]
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)
Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • The spectrum is expected to show signals in the aromatic region (7.5-9.5 ppm).

    • The protons on the pyridine ring (H1 and H3) will likely be downfield due to the electron-withdrawing effect of the nitrogen atom.

    • The protons on the benzene ring will be influenced by the electron-withdrawing nitrile group at the 8-position. H7 and H5 are expected to be downfield compared to unsubstituted isoquinoline.

    • Specific shifts and coupling constants would need to be determined experimentally.

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.3-9.5d~5-6
H-3~8.6-8.8d~5-6
H-4~7.7-7.9t~7-8
H-5~8.0-8.2d~7-8
H-6~7.6-7.8t~7-8
H-7~8.1-8.3d~7-8

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • The spectrum will show 10 distinct signals for the 10 carbon atoms.

    • The nitrile carbon (C≡N) is expected to appear around 117-120 ppm.

    • The carbon atom to which the nitrile is attached (C8) will be shifted downfield.

    • The carbons of the pyridine ring (C1 and C3) will be significantly downfield.

Predicted CarbonChemical Shift (δ, ppm)
C-1~152-154
C-3~143-145
C-4~121-123
C-4a~136-138
C-5~128-130
C-6~127-129
C-7~130-132
C-8~110-112
C-8a~129-131
-C≡N~117-119

3.2.3. Infrared (IR) Spectroscopy

  • Predicted FT-IR (KBr, cm⁻¹):

    • A sharp, strong absorption band characteristic of the nitrile group (C≡N stretch) is expected in the region of 2220-2240 cm⁻¹.

    • Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations of the isoquinoline ring are expected in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H bending vibrations will appear in the fingerprint region below 900 cm⁻¹.

Predicted Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H3100-3000Medium
C≡N2240-2220Strong
C=C, C=N1600-1450Medium
Aromatic C-H bend900-650Strong

3.2.4. Mass Spectrometry (MS)

  • Predicted MS (EI, 70 eV) m/z (%):

    • The molecular ion peak [M]⁺ is expected at m/z 154, corresponding to the molecular weight of this compound.

    • Fragmentation may involve the loss of HCN (m/z 27) from the molecular ion, a common fragmentation pathway for aromatic nitriles.

Predicted Fragmentm/zRelative Intensity
[M]⁺154High
[M - HCN]⁺127Moderate
Hypothetical Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

3.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

Signaling_Pathway Synthetic Transformation Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product 8-Aminoisoquinoline 8-Aminoisoquinoline Diazonium Salt Diazonium Salt 8-Aminoisoquinoline->Diazonium Salt Diazotization (NaNO₂, HCl) This compound This compound Diazonium Salt->this compound Cyanation (CuCN)

Key transformations in the synthesis of this compound.

Experimental_Workflow General Characterization Workflow Crude Product Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound NMR_Analysis NMR (¹H, ¹³C) Pure Compound->NMR_Analysis IR_Analysis FT-IR Pure Compound->IR_Analysis MS_Analysis Mass Spec. Pure Compound->MS_Analysis Structural_Confirmation Structure Confirmed NMR_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

A logical workflow for the characterization of the synthesized product.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Sandmeyer reaction of 8-aminoisoquinoline offers a viable route to this valuable synthetic intermediate. The detailed hypothetical protocols and predicted characterization data are intended to serve as a strong foundation for researchers to undertake the experimental synthesis and analysis of this compound. Further experimental validation is required to confirm the proposed methodologies and spectral data. The availability of a reliable synthetic route and comprehensive characterization of this compound will undoubtedly facilitate its broader application in drug discovery and materials science.

References

Isoquinoline-8-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 362606-11-9

This technical guide provides an in-depth overview of isoquinoline-8-carbonitrile, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, potential biological activities, and commercial availability.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 362606-11-9[1][2][3][4]
Molecular Formula C₁₀H₆N₂[1][3]
Molecular Weight 154.17 g/mol [1][3]
Appearance Yellow solid[1]
Purity ≥ 96% (HPLC)[1][2][4]
Storage Conditions 0-8°C[1][2][4]
MDL Number MFCD10699232[1][4]
PubChem ID 12018698[1][4]

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table lists some of the known suppliers. Availability and purity should be confirmed with the respective supplier.

SupplierWebsite
Chem-Impex--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Sunway Pharm Ltd--INVALID-LINK--
Chemrio--INVALID-LINK--

Synthesis of Isoquinoline Derivatives: A General Overview

A general workflow for the synthesis of isoquinolines often involves the cyclization of a β-phenylethylamine derivative. The diagram below illustrates a conceptual workflow for common isoquinoline synthesis routes.

G General Synthetic Workflow for Isoquinoline Derivatives A β-Phenylethylamine Precursor B Acylation / Imine Formation A->B Reagents (e.g., Acyl chloride, Aldehyde) C Cyclization (e.g., Bischler-Napieralski, Pictet-Spengler) B->C Lewis Acid / Acid Catalyst D Dehydrogenation / Aromatization C->D Oxidizing Agent (e.g., Pd/C) E Substituted Isoquinoline D->E

Caption: A generalized workflow for the synthesis of isoquinoline derivatives.

Key Synthetic Methodologies:
  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a Lewis acid such as phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated to the isoquinoline.

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. Subsequent oxidation can lead to the aromatic isoquinoline.

  • Pomeranz–Fritsch Reaction: This synthesis utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal which react in an acidic medium to form the isoquinoline ring.

Potential Biological Activities and Signaling Pathways

The isoquinoline scaffold is a prominent feature in a wide array of biologically active natural products and synthetic compounds.[5][6] Derivatives of isoquinoline have been extensively investigated for their therapeutic potential, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

While specific biological data for this compound is limited, the broader class of isoquinoline-based compounds has been shown to interact with various cellular targets, including kinases.[7] Their antiproliferative effects are often associated with the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[3]

Potential Kinase Inhibition and Downstream Signaling

Isoquinoline derivatives have been identified as inhibitors of several kinases, which are crucial enzymes in cellular signaling.[7] Two of the key pathways that are often targeted by such inhibitors are the PI3K/Akt/mTOR and the GSK-3 signaling pathways.

The following diagrams illustrate the general mechanisms by which an isoquinoline-based inhibitor might affect these pathways. It is important to note that these are generalized representations, and the specific interactions of this compound would require experimental validation.

G Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Isoquinoline Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

G Hypothetical Inhibition of the GSK-3 Signaling Pathway cluster_0 Upstream Signaling cluster_1 Cytoplasm Upstream Upstream Kinases (e.g., Akt) GSK3 GSK-3 Upstream->GSK3 Inhibits Downstream Downstream Targets (e.g., β-catenin, Tau) GSK3->Downstream Phosphorylates Cellular_Processes Regulation of Cell Fate, Metabolism Downstream->Cellular_Processes Regulates Inhibitor Isoquinoline Derivative (Hypothetical Inhibitor) Inhibitor->GSK3 Inhibits

Caption: Hypothetical inhibition of the GSK-3 signaling pathway.

Experimental Protocols: General Methodologies

The following sections provide generalized protocols for common experimental techniques that can be employed to investigate the biological activity of this compound. These are intended as a starting point and will require optimization based on the specific cell lines, tissues, and experimental goals.

In Situ Hybridization (ISH) for mRNA Localization

This protocol outlines the general steps for detecting the localization of specific mRNA transcripts within tissue sections.

G General Workflow for In Situ Hybridization A Tissue Preparation (Fixation, Embedding, Sectioning) B Pre-hybridization (Permeabilization, Acetylation) A->B C Hybridization (Incubation with Labeled Probe) B->C D Post-hybridization Washes (Remove non-specific binding) C->D E Signal Detection (Antibody incubation, Chromogenic reaction) D->E F Imaging (Microscopy) E->F

Caption: A generalized workflow for in situ hybridization.

Detailed Steps:

  • Tissue Preparation: Fix fresh tissue in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution. Embed the tissue in an appropriate medium (e.g., OCT) and prepare thin sections using a cryostat. Mount sections on coated glass slides.

  • Pre-hybridization: Rehydrate the tissue sections through a series of ethanol washes. Permeabilize the cells with Proteinase K treatment to allow probe entry. Acetylate the sections to reduce non-specific background.

  • Hybridization: Incubate the sections with a digoxigenin (DIG)-labeled antisense RNA probe specific for the target mRNA in a hybridization buffer overnight at an optimized temperature.

  • Post-hybridization Washes: Perform a series of stringent washes with SSC buffers to remove any unbound or non-specifically bound probe.

  • Signal Detection: Block non-specific antibody binding sites. Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.

  • Imaging: Dehydrate the sections, mount with a coverslip, and visualize the results using a light microscope.

Western Blotting for Protein Expression Analysis

This protocol describes a general method for analyzing the expression levels of specific proteins in cell or tissue lysates.

Detailed Steps:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by loading equal amounts of protein onto a polyacrylamide gel and running an electric current (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) using an electroblotting apparatus.

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest. Follow this with incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.

  • Signal Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. Detect the emitted light using an imaging system or X-ray film.

  • Analysis: Analyze the resulting bands to determine the relative abundance of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for applications in drug discovery and materials science. Its isoquinoline core is a well-established pharmacophore, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound. The information and generalized protocols provided in this guide aim to facilitate such investigations.

References

Spectroscopic and Synthetic Profile of Isoquinoline-8-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of isoquinoline-8-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its structural and analytical data.

Introduction

This compound is a distinct isomer within the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence and position of the nitrile group on the isoquinoline core significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of diverse functionalized molecules with potential therapeutic applications.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₆N₂N/A
Molecular Weight154.17 g/mol N/A

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following tables present predicted and analogous data based on the analysis of closely related isoquinoline derivatives. This information serves as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~9.3sH-1
~8.6dH-3
~8.2dH-4
~8.0dH-5
~7.8tH-6
~7.9dH-7

Note: Predicted values are based on general knowledge of isoquinoline chemistry and analysis of similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~152C-1
~144C-3
~121C-4
~136C-4a
~130C-5
~128C-6
~133C-7
~110C-8
~118C-8a
~117-C≡N

Note: Predicted values are based on general knowledge of isoquinoline chemistry and analysis of similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch (nitrile)
~3050MediumC-H stretch (aromatic)
~1620, 1580, 1500Medium-StrongC=C and C=N ring stretching
~850-750StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
154[M]⁺ (Molecular Ion)
127[M-HCN]⁺

Experimental Protocols

Synthesis of Isoquinoline Scaffolds

The synthesis of the isoquinoline core can be achieved through several named reactions, providing a versatile platform for the introduction of various functional groups.

G General Synthetic Strategies for Isoquinolines cluster_starting Starting Materials cluster_reactions Key Synthetic Reactions cluster_intermediates Intermediate Scaffolds cluster_final Final Product A β-Phenylethylamine Derivatives R1 Bischler-Napieralski Reaction A->R1 R3 Pictet-Spengler Reaction A->R3 B Benzaldehyde Derivatives R2 Pomeranz-Fritsch Reaction B->R2 I1 Dihydroisoquinolines R1->I1 FP Substituted Isoquinolines R2->FP I2 Tetrahydroisoquinolines R3->I2 I1->FP Oxidation I2->FP Oxidation

Caption: Common synthetic pathways to the isoquinoline core structure.

Introduction of the Nitrile Group

The cyano group at the 8-position can be introduced through various methods, most commonly via a Sandmeyer reaction starting from the corresponding 8-aminoisoquinoline.

G Introduction of the Nitrile Group via Sandmeyer Reaction Start 8-Aminoisoquinoline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Isoquinoline-8-diazonium Chloride Step1->Intermediate Step2 Cyanation (CuCN) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound from 8-aminoisoquinoline.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound would follow a standard analytical workflow.

G Workflow for Spectroscopic Analysis Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for this compound, providing a foundational resource for its synthesis and characterization. The provided experimental workflows, based on established chemical principles, offer a roadmap for researchers aiming to work with this and related compounds. Further experimental validation is encouraged to build upon the data presented herein.

An In-depth Technical Guide to the Analysis of Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-8-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of isoquinoline, a structural isomer of quinoline, it serves as a crucial building block in the synthesis of more complex molecules.[2] The isoquinoline framework is a common feature in a vast number of natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of a carbonitrile group at the 8-position can modulate the electronic properties and biological interactions of the parent molecule, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.[1][2] This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its synthesis and analytical characterization.

Physicochemical Properties

While a detailed experimental crystal structure of this compound is not publicly available in crystallographic databases, key physicochemical properties can be summarized from available chemical supplier information and computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₆N₂Chem-Impex[2]
Molecular Weight 154.17 g/mol Chem-Impex[2]
Appearance Yellow solidChem-Impex[2]
Purity ≥ 96% (HPLC)Chem-Impex[2]
Storage 0-8°CChem-Impex[2]
CAS Number 362606-11-9Chem-Impex[2]

Synthesis and Experimental Protocols

The synthesis of isoquinoline derivatives can be achieved through various established methods in organic chemistry. While a specific, detailed protocol for this compound is not provided in the search results, general synthetic strategies for isoquinolines are well-documented. These methods can be adapted by those skilled in the art to produce the target compound.

Common Synthetic Routes for the Isoquinoline Scaffold:

  • Bischler-Napieralski Reaction: This is a widely used method that involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.

  • Pomeranz–Fritsch reaction: This reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal which, in an acidic medium, react to form the isoquinoline ring.

  • Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

To obtain this compound, a starting material with a cyano group at the appropriate position on the benzene ring would be required. The specific choice of reaction conditions, catalysts, and protecting groups would need to be optimized for this particular substrate.

Structural Characterization

In the absence of single-crystal X-ray diffraction data, the structure of this compound would be confirmed using a combination of other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, most notably the nitrile (C≡N) stretching frequency.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.

Experimental Workflow

The general workflow for the synthesis and characterization of a compound like this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Bischler-Napieralski) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification hplc Purity Assessment (HPLC) purification->hplc nmr Structural Elucidation (NMR) purification->nmr ms Molecular Weight Confirmation (MS) purification->ms ir Functional Group Analysis (IR) purification->ir final_product Pure this compound ms->final_product

Caption: General experimental workflow for the synthesis and analysis of this compound.

While the specific crystal structure of this compound remains to be determined and published, its significance as a synthetic intermediate is clear.[1][2] The established methods for isoquinoline synthesis provide a roadmap for its preparation, and a suite of standard analytical techniques can be employed to confirm its structure and purity. Further research to elucidate its solid-state structure through X-ray crystallography would provide valuable insights into its intermolecular interactions and packing, which could inform its application in drug design and materials science.

References

A Technical Guide to the Solubility of Isoquinoline-8-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of isoquinoline-8-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of qualitative solubility information inferred from synthetic and purification procedures involving this compound and its structural analogs. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented to enable researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery, process development, and materials science, providing both theoretical context and practical methodologies for handling this compound.

Introduction

This compound is a heterocyclic organic compound featuring an isoquinoline core with a nitrile group at the 8th position. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The nitrile group is a versatile functional handle, making this compound a valuable building block in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.

Understanding the solubility of a compound is a critical parameter in the drug development pipeline, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability. A comprehensive knowledge of a compound's solubility in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies, and preparing formulations for biological screening.

This guide aims to bridge the current information gap by providing qualitative solubility insights and a practical framework for the quantitative assessment of this compound's solubility.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

PropertyValueSource
Molecular Formula C₁₀H₆N₂[1]
Molecular Weight 154.17 g/mol [1]
Appearance Yellow solidChem-Impex
Boiling Point (Predicted) 341.5 ± 15.0 °C[1]
Storage Temperature 0-8°CChem-Impex

Qualitative Solubility of this compound

The parent compound, isoquinoline, is known to be soluble in many common organic solvents, including ethanol, acetone, and diethyl ether.[2] While the addition of a polar nitrile group can alter solubility, it is reasonable to infer that this compound will also exhibit solubility in a range of polar aprotic and some polar protic solvents.

From experimental procedures involving related isoquinoline derivatives, we can deduce likely solvent candidates:

  • Reaction Solvents: A protocol for the nucleophilic aromatic substitution of 8-chloro-isoquinoline-1-carbonitrile with an amine utilizes N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) as reaction solvents at elevated temperatures (80-120 °C). This indicates that this compound and its precursors are soluble in these polar aprotic solvents.

  • Extraction and Purification Solvents: The same protocol uses ethyl acetate for the extraction of the product, suggesting good solubility of the amino-substituted this compound in this solvent. Furthermore, the purification of 5-bromo-8-nitroisoquinoline, a structurally similar compound, is achieved through column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. This suggests that this compound is likely soluble in these solvents as well.

Based on this information, the following solvents are likely to be suitable for dissolving this compound:

  • High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)

  • Moderate to Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile

  • Lower Solubility: Diethyl Ether, Toluene, Heptane/Hexane

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the accurate determination of the solubility of this compound in various organic solvents at a specified temperature.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials
  • This compound (solid)

  • Selected organic solvents (e.g., DMF, DMSO, acetonitrile, ethyl acetate, dichloromethane, methanol, ethanol, toluene)

  • Analytical balance (accurate to ±0.01 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Analysis cluster_4 Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). prep1->equil1 equil2 Allow to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. equil1->equil2 sep1 Allow the suspension to settle. equil2->sep1 sep2 Centrifuge the vial to pellet the excess solid. sep1->sep2 analysis1 Carefully withdraw a known volume of the clear supernatant using a pipette. sep2->analysis1 analysis2 Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. analysis1->analysis2 analysis3 Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight is achieved. analysis2->analysis3 analysis4 Weigh the vial containing the dried residue. analysis3->analysis4 calc1 Calculate the mass of the dissolved solid. analysis4->calc1 calc2 Determine the solubility (e.g., in g/L or mg/mL). calc1->calc2

Figure 1: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • For complete separation, centrifuge the vial at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • To ensure no particulate matter is transferred, pass the collected liquid through a solvent-compatible 0.22 µm syringe filter into a pre-weighed, clean, and dry vial.

    • Record the exact volume of the filtered solution.

    • Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound) until a constant weight of the dried residue is obtained.

    • Accurately weigh the vial containing the dried this compound.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))

The results should be recorded in a structured table for easy comparison across different solvents.

Application in Synthesis: A Workflow Example

The choice of solvent is critical in the synthesis of derivatives of this compound. The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction, highlighting the role of solvents.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification setup1 Dissolve 8-chloro-isoquinoline-1-carbonitrile in a suitable solvent (e.g., DMF). setup2 Add the desired amine and a base (e.g., K₂CO₃). setup1->setup2 reaction1 Heat the reaction mixture (e.g., 80-120°C) and stir for 4-24 hours. setup2->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction mixture to room temperature. reaction2->workup1 workup2 Partition between water and an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Separate the organic layer. workup2->workup3 purify1 Wash the organic layer with brine and dry over Na₂SO₄. workup3->purify1 purify2 Concentrate the solvent under reduced pressure. purify1->purify2 purify3 Purify the crude product by column chromatography (e.g., silica gel with a suitable eluent). purify2->purify3

Figure 2: General workflow for the synthesis of a 1-amino-substituted this compound.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, this guide provides a solid foundation for researchers working with this compound. The qualitative solubility information, derived from existing synthetic protocols, offers a practical starting point for solvent selection. The detailed experimental protocol for quantitative solubility determination equips researchers with a reliable method to generate the precise data needed for their specific research and development activities. As a key building block in medicinal chemistry, a thorough understanding of the solubility of this compound is indispensable for accelerating the discovery and development of new therapeutic agents.

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – Isoquinoline-8-carbonitrile, a heterocyclic aromatic compound, has become an instrumental building block in medicinal chemistry and materials science. This technical guide delves into the discovery, history, and key synthetic methodologies surrounding this important intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties and applications.

While the seminal publication detailing the initial synthesis of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of isoquinoline chemistry. The parent isoquinoline molecule was first isolated from coal tar in 1885.[1] Since then, a vast family of isoquinoline derivatives has been synthesized, driven by their prevalence in natural alkaloids and their wide-ranging pharmacological activities.[2][3] this compound (CAS Number: 362606-11-9) has gained prominence as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[4]

Physicochemical Properties and Specifications

This compound is typically available as a yellow solid with a purity of 96% or higher, as determined by HPLC.[5] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 362606-11-9[6]
Molecular Formula C₁₀H₆N₂[4][6]
Molecular Weight 154.17 g/mol [4][6]
Appearance Yellow solid[5]
Predicted Boiling Point 341.5 ± 15.0 °C[4]
Purity ≥ 96% (HPLC)[5]

Historical Context and Synthetic Evolution

The synthesis of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry. These classical methods, while not specific to the 8-carbonitrile derivative, form the basis for its plausible synthetic routes.

A likely synthetic pathway to this compound would involve the construction of a substituted isoquinoline ring followed by the introduction of the nitrile group, or the use of a starting material already containing a nitrile or a precursor group.

Below is a generalized workflow for the synthesis and derivatization of isoquinolines for drug discovery applications.

G cluster_synthesis Synthesis of Isoquinoline Core cluster_functionalization Functionalization cluster_application Application in Drug Discovery start Aromatic Aldehyde/Ketone + Amine Precursor reaction Classical Synthesis (e.g., Pomeranz-Fritsch, Bischler-Napieralski) start->reaction isoquinoline_core Substituted Isoquinoline reaction->isoquinoline_core cyanation Introduction of Nitrile Group (e.g., Sandmeyer Reaction, Nucleophilic Substitution) isoquinoline_core->cyanation product This compound cyanation->product derivatization Further Derivatization product->derivatization screening Biological Screening derivatization->screening lead_compound Lead Compound screening->lead_compound

A generalized workflow for the synthesis and application of this compound.

Experimental Protocols

While the specific initial publication is not available, a plausible experimental protocol for the synthesis of a substituted isoquinoline, which could be a precursor to this compound, is detailed below. This protocol is based on the well-established Pomeranz-Fritsch reaction.

Synthesis of a Substituted Isoquinoline via Pomeranz-Fritsch Reaction

  • Condensation: An appropriately substituted benzaldehyde (1.0 eq.) is condensed with aminoacetaldehyde diethyl acetal (1.1 eq.) in a suitable solvent, such as ethanol, at room temperature. The reaction is stirred for 12-24 hours until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The solvent is removed under reduced pressure, and the crude Schiff base is dissolved in a strong acid, typically concentrated sulfuric acid or polyphosphoric acid.

  • Heating: The reaction mixture is heated to 100-120 °C for 2-4 hours to effect cyclization.

  • Workup: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then neutralized with a base, such as sodium hydroxide, until a precipitate forms.

  • Extraction and Purification: The precipitate is collected by filtration, or if no precipitate forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the substituted isoquinoline.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. The expected characteristic signals are summarized below.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-9.5 ppm. The specific chemical shifts and coupling constants would be dependent on the substitution pattern.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. The carbon of the nitrile group would appear around 115-120 ppm.
IR Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹.[7]
Mass Spectrometry The high-resolution mass spectrum (HRMS) would confirm the elemental composition of C₁₀H₆N₂.[7]

Applications in Medicinal Chemistry and Beyond

This compound is a valuable intermediate due to the versatile reactivity of the nitrile group and the potential for substitution on the isoquinoline core. It serves as a scaffold for the synthesis of a wide array of bioactive molecules.[4][5]

  • Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 8-carbonitrile group can be a key interaction point with the target protein or a handle for further chemical modification.[4]

  • Agrochemicals: Derivatives of this compound are explored for their potential as herbicides and pesticides.[5]

  • Fluorescent Probes: The conjugated aromatic system of isoquinoline, combined with the electron-withdrawing nature of the nitrile group, makes it a suitable core for the development of fluorescent probes for biological imaging.[4][5]

  • Materials Science: This compound is also utilized in the synthesis of advanced materials, such as polymers and organic semiconductors.[5]

The following diagram illustrates a simplified signaling pathway and a hypothetical point of intervention for a kinase inhibitor derived from this compound.

G receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Isoquinoline-derived Kinase Inhibitor inhibitor->kinase_b

Hypothetical inhibition of a kinase signaling pathway.

References

Theoretical and Computational Insights into Isoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a derivative of the versatile isoquinoline scaffold, it serves as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other potential therapeutic agents.[1] The introduction of a carbonitrile group at the 8-position modulates the electronic properties and reactivity of the isoquinoline core, offering unique opportunities for drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, including its molecular structure, spectroscopic properties, electronic characteristics, and nonlinear optical (NLO) potential. The content herein is based on established computational methodologies and comparative analysis with closely related compounds due to the limited availability of direct experimental data for this specific molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a fused benzene and pyridine ring, with a cyano group substituted at the C8 position. This substitution influences the geometry and electronic distribution of the parent isoquinoline molecule.

Predicted Molecular Geometry

The optimized molecular geometry of this compound can be predicted using Density Functional Theory (DFT) calculations. A common and reliable method for such calculations is the B3LYP functional combined with a 6-311++G(d,p) basis set.[2] The predicted bond lengths and angles are expected to be in good agreement with experimental data for similar aromatic nitriles and isoquinoline derivatives.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.37 - 1.42
C-N (pyridine)1.33 - 1.38
C-C (C8-CN)~1.45
C≡N~1.16
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-N-C (pyridine)~117
C-C-C≡N~179

Note: These values are estimations based on typical values for similar structures and require experimental validation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. While experimental spectra for this specific compound are not widely published, theoretical calculations can provide valuable predictions.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound can be calculated using DFT methods. The predicted spectrum will exhibit characteristic bands for the isoquinoline core and the cyano group.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching vibrations of C-H bonds in the aromatic rings.
C≡N Stretch2220 - 2240Characteristic strong stretching vibration of the nitrile group.
Aromatic C=C Stretch1450 - 1600Skeletal vibrations of the fused aromatic rings.
C-N Stretch (Pyridine)1300 - 1400Stretching vibration of the C-N bond within the pyridine ring.
C-H In-plane Bend1000 - 1300In-plane bending of aromatic C-H bonds.
C-H Out-of-plane Bend700 - 900Out-of-plane bending of aromatic C-H bonds.

Note: Calculated frequencies are often scaled to better match experimental data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide insights into the electronic environment of the nuclei. The electron-withdrawing nature of the cyano group is expected to deshield adjacent protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

NucleusPredicted Chemical Shift (δ)
¹H NMR
Aromatic Protons7.5 - 9.0
¹³C NMR
Aromatic Carbons120 - 150
C8 (attached to CN)~110
C≡N~118

Note: These are estimated ranges and can be influenced by solvent effects.

Electronic Properties

The electronic properties of this compound, particularly the Frontier Molecular Orbitals (FMOs), are crucial for understanding its reactivity and potential as a pharmacophore.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are key indicators of chemical reactivity and kinetic stability.[3] A smaller energy gap generally suggests higher reactivity.[3] For isoquinoline derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO can be influenced by electron-withdrawing substituents.[4] The cyano group is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap compared to unsubstituted isoquinoline.

Table 4: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: These values are typical for cyano-substituted azaarenes and are calculated using DFT.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[2] In this compound, significant interactions are expected between the lone pair of the nitrogen atom and the π* orbitals of the aromatic system, as well as between the π orbitals of the aromatic rings and the π* orbital of the cyano group. These interactions contribute to the overall stability and electronic properties of the molecule.

Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant intramolecular charge transfer can exhibit NLO properties. The donor-π-acceptor (D-π-A) character of substituted isoquinolines makes them potential candidates for NLO materials.[3][5]

Hyperpolarizability

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. For this compound, the electron-withdrawing cyano group can enhance the intramolecular charge transfer, leading to a potentially significant β value. DFT calculations can be employed to predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule.

Table 5: Predicted NLO Properties of this compound

PropertyPredicted Value
Dipole Moment (μ)> 3.0 Debye
Polarizability (α)> 100 a.u.
First Hyperpolarizability (β)Potentially significant, dependent on charge transfer characteristics.

Note: The actual NLO response would need to be confirmed experimentally.

Experimental and Computational Protocols

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted isoquinolines.[6][7] One potential approach involves the Bischler-Napieralski reaction followed by aromatization and subsequent cyanation.

Synthesis_Workflow A Starting Material (e.g., 2-phenylethylamine derivative) B Acylation A->B Acylating agent C Bischler-Napieralski Cyclization B->C Dehydrating agent (e.g., POCl3) D Dehydrogenation (Aromatization) C->D Oxidizing agent (e.g., Pd/C) E Halogenation at C8 D->E Halogenating agent F Cyanation (e.g., with CuCN) E->F Cyanide source G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Computational Chemistry Protocol

The theoretical calculations presented in this guide are based on a standard DFT protocol.

Computational_Workflow A Initial Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation B->D E Optimized Geometry (Bond lengths, angles) B->E F Vibrational Frequencies (FT-IR, FT-Raman) C->F G HOMO-LUMO Analysis (Energy gap, reactivity) D->G H NBO Analysis (Charge transfer) D->H I NLO Property Calculation D->I

Caption: Workflow for the computational analysis of this compound.

Signaling Pathways and Drug Development Implications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting various signaling pathways.[8] this compound, as a key intermediate, can be elaborated into more complex molecules designed to modulate the activity of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_0 Drug Development Funnel cluster_1 Cellular Signaling A This compound (Core Scaffold) B Lead Compound Generation (Chemical Elaboration) A->B Synthesis C Kinase Inhibitor (Bioactive Molecule) B->C Optimization D Kinase Signaling Pathway (e.g., MAPK, PI3K/Akt) C->D Inhibition E Cell Proliferation, Survival, Angiogenesis D->E Promotes

Caption: Role of this compound in developing kinase inhibitors.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the structure-property relationships of this compound. While further experimental validation is necessary, the predictive data presented in this guide highlight its potential as a versatile building block in drug discovery. Its unique electronic properties, conferred by the cyano group on the isoquinoline scaffold, make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. The detailed computational protocols and predicted data serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of next-generation isoquinoline-based drugs.

References

The Carbonitrile Group in Isoquinoline-8-carbonitrile: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – The unique reactivity of the carbonitrile group positioned at the 8th carbon of the isoquinoline scaffold presents a pivotal gateway for the synthesis of novel therapeutic agents. This in-depth technical guide explores the chemical behavior of isoquinoline-8-carbonitrile, providing researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols, and its emerging role in targeting key signaling pathways in cancer.

The strategic placement of the electron-withdrawing carbonitrile group on the benzene ring of the isoquinoline core significantly influences the molecule's electronic properties, offering a versatile handle for a variety of chemical transformations. These reactions pave the way for the creation of diverse molecular architectures with potential applications in oncology and other therapeutic areas.

Key Reactions of the Carbonitrile Group

The carbonitrile group of this compound can undergo several key transformations, providing access to a range of important functional groups.

1. Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid, isoquinoline-8-carboxylic acid. This transformation is a critical step in the synthesis of various derivatives, including amides, which have shown significant biological activity.[1]

2. Reduction to Primary Amine: The carbonitrile group can be reduced to a primary amine, yielding 8-(aminomethyl)isoquinoline. This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting amine serves as a crucial building block for further derivatization.

3. Cycloaddition to Tetrazole: The [3+2] cycloaddition reaction of the nitrile with an azide, typically sodium azide in the presence of a proton source like ammonium chloride, affords the corresponding tetrazole derivative, 8-(1H-tetrazol-5-yl)isoquinoline. Tetrazoles are often employed as bioisosteres for carboxylic acids in drug design.

Reactivity of the Isoquinoline Ring

The presence of the carbonitrile group at the C-8 position influences the reactivity of the isoquinoline ring itself. Electrophilic substitution reactions are directed to the electron-rich benzene ring, primarily at positions 5 and 7, while nucleophilic attack preferentially occurs at the C-1 position of the electron-deficient pyridine ring.

Furthermore, the isoquinoline scaffold can be functionalized through transition metal-catalyzed cross-coupling reactions. For instance, if a halogen is present on the ring, Suzuki-Miyaura and Sonogashira couplings can be employed to introduce a wide array of substituents, further expanding the chemical diversity of accessible compounds.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for key reactions involving this compound and related derivatives.

ReactionSubstrateReagents and ConditionsProductYield (%)Reference
HydrolysisThis compoundaq. HCl, refluxIsoquinoline-8-carboxylic acidHighGeneral Knowledge
ReductionThis compoundLiAlH4, dry THF, 0 °C to reflux8-(Aminomethyl)isoquinolineGood to High[6]
Catalytic Hydrogenation8-MethylquinolineRu catalyst, dioxane, 160 °C, 7 MPa H28-Methyl-1,2,3,4-tetrahydroquinolineHigh[7]
CycloadditionBenzonitrileNaN3, NH4Cl, DMF5-Phenyl-1H-tetrazoleGoodGeneral Knowledge
Suzuki-Miyaura Coupling6-Bromoisoquinoline-1-carbonitrileArylboronic acid, Pd catalyst, base6-Arylisoquinoline-1-carbonitrile70-95[4]
Sonogashira Coupling6-Bromoisoquinoline-1-carbonitrileTerminal alkyne, Pd/Cu catalyst, base6-Alkynylisoquinoline-1-carbonitrile80-95[3]

Experimental Protocols

Detailed experimental methodologies for the key transformations of this compound are provided below.

Protocol 1: Hydrolysis of this compound to Isoquinoline-8-carboxylic acid

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a sufficient volume of aqueous hydrochloric acid (e.g., 6 M) to ensure complete dissolution upon heating.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, isoquinoline-8-carboxylic acid hydrochloride, may precipitate upon cooling. Isolate the solid by filtration.

  • To obtain the free carboxylic acid, neutralize the salt with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Collect the precipitated isoquinoline-8-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of this compound to 8-(Aminomethyl)isoquinoline using LiAlH4

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask with a dropping funnel and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Stirring apparatus

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Set up a dry three-necked flask under an inert atmosphere.

  • Carefully add LiAlH4 (typically 2-3 equivalents) to the flask, followed by anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF in a dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LiAlH4 suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[8]

  • A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for 15 minutes.

  • Add anhydrous MgSO4 to the mixture and stir for another 15 minutes to ensure all water is removed.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with THF or another suitable solvent (e.g., ethyl ether).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 8-(aminomethyl)isoquinoline.

  • Purify the product by a suitable method, such as column chromatography or distillation under reduced pressure.

Protocol 3: Synthesis of 8-(1H-tetrazol-5-yl)isoquinoline

Materials:

  • This compound

  • Sodium Azide (NaN3)

  • Ammonium Chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), sodium azide (1.5-2 equivalents), and ammonium chloride (1.5-2 equivalents).

  • Add DMF as the solvent.

  • Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent.

Visualization of Key Processes

Reaction Pathways of the Carbonitrile Group

G cluster_0 This compound cluster_1 Hydrolysis cluster_2 Reduction cluster_3 Cycloaddition This compound This compound Isoquinoline-8-carboxylic acid Isoquinoline-8-carboxylic acid This compound->Isoquinoline-8-carboxylic acid H3O+ 8-(Aminomethyl)isoquinoline 8-(Aminomethyl)isoquinoline This compound->8-(Aminomethyl)isoquinoline [H] (e.g., LiAlH4) 8-(1H-tetrazol-5-yl)isoquinoline 8-(1H-tetrazol-5-yl)isoquinoline This compound->8-(1H-tetrazol-5-yl)isoquinoline N3-

Caption: Key transformations of the carbonitrile group in this compound.

Experimental Workflow for LiAlH4 Reduction

G start Start suspend_lah Suspend LiAlH4 in dry THF under N2 start->suspend_lah cool_lah Cool to 0 °C suspend_lah->cool_lah add_nitrile Add nitrile solution dropwise at 0 °C cool_lah->add_nitrile prepare_nitrile Dissolve this compound in dry THF prepare_nitrile->add_nitrile reflux Warm to RT and reflux add_nitrile->reflux monitor Monitor by TLC reflux->monitor cool_reaction Cool to 0 °C monitor->cool_reaction quench Quench with H2O and NaOH(aq) cool_reaction->quench filter Filter to remove salts quench->filter concentrate Concentrate filtrate filter->concentrate purify Purify product concentrate->purify end End purify->end

Caption: General workflow for the reduction of this compound with LiAlH4.

Role in Drug Development and Signaling Pathways

Isoquinoline derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting significant anticancer activity.[1][2][9] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells.

Derivatives of this compound are being explored as potential inhibitors of critical cancer-related signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Several quinoline and isoquinoline derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[10][11][12][13][14]

  • MAPK/ERK Pathway: This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. Inhibitors of this pathway are actively being pursued as cancer therapeutics.[15][16][17][18]

The development of this compound derivatives as selective kinase inhibitors offers a promising strategy for the development of targeted cancer therapies.

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by an this compound derivative.

This technical guide underscores the significance of this compound as a versatile platform for the synthesis of novel compounds with therapeutic potential. The reactivity of its carbonitrile group, coupled with the adaptability of the isoquinoline scaffold, provides a rich landscape for the exploration and development of next-generation targeted therapies. Further research into the specific biological targets and mechanisms of action of its derivatives is poised to unlock new avenues in drug discovery.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrophilic and nucleophilic substitution reactions on isoquinoline-8-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-established reactivity of the isoquinoline scaffold and the known electronic effects of the cyano substituent. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic routes and exploring the chemical space around this heterocyclic core.

Introduction to the Reactivity of the Isoquinoline Core

The isoquinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity towards electrophilic and nucleophilic reagents.

  • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene ring, primarily at positions C5 and C8.[1][2][3][4] The stability of the resulting Wheland intermediates favors substitution at these positions.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. The most favored position for nucleophilic substitution is C1, as the negative charge in the Meisenheimer intermediate can be effectively stabilized by the adjacent nitrogen atom and the fused benzene ring.[5][6]

The Influence of the 8-Cyano Group

The presence of a strongly electron-withdrawing cyano (-CN) group at the C8 position of the isoquinoline ring system has a profound impact on its reactivity.

  • Effect on Electrophilic Substitution: The cyano group at C8 will significantly deactivate the benzene ring towards electrophilic attack.[7] This deactivation is due to both its inductive and resonance effects, which pull electron density away from the ring system. As a result, electrophilic substitution on this compound is expected to be extremely challenging and require harsh reaction conditions. Any substitution that does occur is still anticipated to favor the C5 position, although yields are likely to be very low.

  • Effect on Nucleophilic Substitution: The electron-withdrawing nature of the C8-cyano group will further enhance the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack.[8][9][10] The primary site for nucleophilic substitution is expected to remain at the C1 position.

Electrophilic Substitution on this compound: A Challenging Endeavor

As previously stated, electrophilic substitution on this compound is predicted to be a low-yielding process. However, for the purpose of exploring potential synthetic routes, we will consider two common electrophilic substitution reactions: nitration and halogenation.

Proposed Nitration of this compound

Nitration of the deactivated benzene ring would likely require forcing conditions.

Reaction Scheme:

Hypothetical Quantitative Data for Nitration:

ProductReagentsConditionsYield (%) (Hypothetical)Regioselectivity
5-Nitrothis compoundHNO3/H2SO4100 °C, 24h10-15Major at C5
Other isomersHNO3/H2SO4100 °C, 24h<5Minor

Detailed Experimental Protocol (Hypothetical):

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (2 mL), slowly add this compound (1.0 g, 6.4 mmol).

  • Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Proposed Halogenation of this compound

Direct halogenation would also likely require harsh conditions and a Lewis acid catalyst.

Reaction Scheme:

This compound + NaNH2 → 1-Aminothis compound```

Hypothetical Quantitative Data for Amination:

ProductReagentsConditionsYield (%) (Hypothetical)Regioselectivity
1-Aminothis compoundNaNH2Toluene, 110 °C, 8h60-70Exclusive at C1

Detailed Experimental Protocol (Hypothetical):

  • To a solution of this compound (1.0 g, 6.4 mmol) in dry toluene (30 mL), add sodium amide (0.5 g, 12.8 mmol).

  • Heat the mixture to reflux (110 °C) and stir for 8 hours.

  • Cool the reaction to room temperature and carefully quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain pure 1-aminothis compound.

Proposed Nucleophilic Nitration of this compound

A milder, non-acidic method for nitration at the C1 position has been reported for isoquinoline and could be applicable here.

[5][6]Reaction Scheme:

Hypothetical Quantitative Data for Nucleophilic Nitration:

ProductReagentsConditionsYield (%) (Hypothetical)Regioselectivity
1-Nitrothis compoundKNO2/(CH3CO)2O/DMSORT, 12h50-60Exclusive at C1

Detailed Experimental Protocol (Hypothetical):

  • Dissolve this compound (1.0 g, 6.4 mmol) and potassium nitrite (1.1 g, 12.8 mmol) in dimethyl sulfoxide (DMSO) (20 mL).

  • To this solution, add a solution of acetic anhydride (1.3 mL, 12.8 mmol) in DMSO (5 mL) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the reaction mixture into ice water (100 mL) and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to give the desired product.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Substitution on the Isoquinoline Core

G cluster_0 Electrophilic Aromatic Substitution (at C5) Isoquinoline Isoquinoline Wheland_Intermediate Wheland Intermediate Isoquinoline->Wheland_Intermediate + E+ Substituted_Isoquinoline 5-Substituted Isoquinoline Wheland_Intermediate->Substituted_Isoquinoline - H+

Caption: General mechanism of electrophilic substitution on isoquinoline.

General Mechanism of Nucleophilic Substitution on the Isoquinoline Core

G cluster_1 Nucleophilic Aromatic Substitution (at C1) Isoquinoline Isoquinoline Meisenheimer_Complex Meisenheimer Complex Isoquinoline->Meisenheimer_Complex + Nu- Substituted_Isoquinoline 1-Substituted Isoquinoline Meisenheimer_Complex->Substituted_Isoquinoline - X-

Caption: General mechanism of nucleophilic substitution on isoquinoline.

Experimental Workflow for Functionalization of this compound

G Start This compound Reaction Reaction with Nucleophile/Electrophile Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Functionalized Product Analysis->Product

Caption: General experimental workflow for substitution reactions.

Relevance in Drug Discovery: Inhibition of GSK-3 Signaling

Isoquinoline derivatives are prominent scaffolds in medicinal chemistry, often targeting protein kinases. Derivatives of 8-chloroisoquinoline-1-carbonitrile have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. T[11][12][13][14][15][16]he functionalization of the this compound core allows for the synthesis of analogues with improved potency and selectivity for GSK-3.

Simplified GSK-3 Signaling Pathway and Inhibition

G cluster_pathway GSK-3 Signaling cluster_inhibition Inhibition Signal Upstream Signal (e.g., Wnt, Insulin) Akt Akt/PKB Signal->Akt GSK3 GSK-3 Akt->GSK3 inhibition Substrate Substrate Phosphorylation GSK3->Substrate Response Cellular Response Substrate->Response Inhibitor This compound Derivative Inhibitor->GSK3

Caption: Inhibition of the GSK-3 signaling pathway by an isoquinoline derivative.

Conclusion

This compound presents a challenging yet promising scaffold for chemical exploration. The strong electron-withdrawing cyano group at C8 renders the benzene ring highly resistant to electrophilic substitution, making such transformations low-yielding. In contrast, the pyridine ring is activated towards nucleophilic attack, with the C1 position being the most probable site for substitution. This guide provides a theoretical framework and hypothetical protocols for the functionalization of this compound, offering a starting point for the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors. Further experimental validation is necessary to confirm the predicted reactivity and optimize reaction conditions.

References

Methodological & Application

Application Notes and Protocols: The Role of Isoquinoline-8-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases. Isoquinoline-8-carbonitrile, a key synthetic intermediate, offers a versatile platform for the development of novel drug candidates. The nitrile group at the 8-position can be readily transformed into various functional groups, allowing for extensive structure-activity relationship (SAR) studies and the optimization of pharmacological properties.

This document provides detailed application notes on the use of this compound in medicinal chemistry, summarizing key quantitative data, and offering experimental protocols for the synthesis of its derivatives and their biological evaluation.

Key Applications in Medicinal Chemistry

Kinase Inhibition

The isoquinoline core is a well-established framework for the design of potent kinase inhibitors. Derivatives of isoquinoline have shown significant inhibitory activity against a range of kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival RTK RTK RTK->PI3K This compound Derivative This compound Derivative This compound Derivative->Akt Inhibition

Quantitative Data: Kinase Inhibitory Activity of Isoquinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various isoquinoline derivatives against several protein kinases.

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
Isoquinoline-tethered quinazoline14aHER2103 (in SKBR3 cells)[3]
14fHER2More potent than lapatinib[3]
Pyrazolo[3,4-g]isoquinoline1bHaspin57[4]
1cHaspin66[4]
2cHaspin62[4]
3aCLK1101[4]
3aHaspin167[4]
1H-Pyrrolo[3,2-g]isoquinoline3Haspin10-80[5]
8Haspin15.5[5]
10Haspin82.1[5]
15-17Haspin10-80[5]
Isoquinoline SulfonamideY-27632ROCK1140[6]
ROCK240[6]
FasudilROCK11900[6]
ROCK2330[6]
Anticancer Activity

Derivatives of isoquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of kinases involved in cell proliferation, induction of apoptosis, and disruption of microtubule dynamics.

Quantitative Data: Anticancer Activity of Isoquinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of various isoquinoline derivatives against different cancer cell lines.

Compound ClassDerivativeCell LineIC50 / GI50 (µM)Reference
Isoquinoline–hydrazinyl-thiazole hybrid1aA549 (Lung)1.43[7]
1bA549 (Lung)1.75[7]
1cA549 (Lung)3.93[7]
Tetrahydroisoquinoline (THIQ)15bMDA-MB-231 (Breast)22[7]
15cU251 (Glioblastoma)36[7]
15cMCF-7 (Breast)7[7]
Benzo[1][2]indolo[3,4-c]isoquinoline3NCI-60 cell line panel0.039 (mean GI50)[7]
3-Aminoisoquinolin-1(2H)-one12 (1,3-thiazol-2-ylamino derivative)NCI-60 cell line panel49.57% (mean GP)[1]
Neurodegenerative Diseases

Isoquinoline alkaloids and their synthetic derivatives are being investigated for their potential therapeutic roles in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their neuroprotective effects are attributed to various mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival.

Quantitative Data: Cholinesterase Inhibitory Activity of Isoquinoline Derivatives

The following table summarizes the IC50 values of isoquinoline derivatives against cholinesterases.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Berberis vulgaris alkaloid6Human BuChE0.82[8]
Quinoline-piperonal hybrid8EeAChE8.50[2]
8EqBChE15.16[2]
Isoquinoline alkaloid standardBerberineAChE0.36[9]
ProtopineAChE69.81[9]
Benzothiazole–isoquinoline derivative4gMAO14.80[10]
4cMAO-B9.13[10]
4dMAO-B3.26[10]

Experimental Protocols

Synthesis of this compound Derivatives

G Starting Material 8-Bromoisoquinoline Reaction Palladium-Catalyzed Cross-Coupling Starting Material->Reaction Coupling Partner Amine or Boronic Acid Coupling Partner->Reaction Intermediate Crude Product Reaction->Intermediate Purification Column Chromatography Intermediate->Purification Final Product 8-Substituted Isoquinoline Derivative Purification->Final Product

Protocol: Synthesis of 8-Amino-isoquinoline Derivatives via Buchwald-Hartwig Amination (Adapted)

Materials:

  • 8-Bromoisoquinoline

  • Desired primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 8-bromoisoquinoline (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), the phosphine ligand (0.04-0.20 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aminoisoquinoline derivative.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

G Start Start Prepare Reagents Prepare serial dilutions of isoquinoline derivative Start->Prepare Reagents Reaction Setup Combine kinase, substrate, and inhibitor in a 384-well plate Prepare Reagents->Reaction Setup Initiate Reaction Add ATP to start the reaction Reaction Setup->Initiate Reaction Incubate Incubate at room temperature Initiate Reaction->Incubate Stop Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete ATP Incubate->Stop Reaction Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Stop Reaction->Signal Generation Measure Luminescence Read luminescence on a plate reader Signal Generation->Measure Luminescence Data Analysis Calculate IC50 values Measure Luminescence->Data Analysis End End Data Analysis->End

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate (peptide or protein)

  • This compound derivative (test compound)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in the appropriate assay buffer to achieve the desired concentration range.

    • Prepare the kinase, substrate, and ATP solutions at 2X the final desired concentration in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include a vehicle control (DMSO) for 100% kinase activity and a no-kinase control for background.

    • Add 2.5 µL of the 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated in the kinase reaction to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no-kinase control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.

Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of isopropanol with 0.04 N HCl)

  • 96-well plates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline derivative in culture medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as kinase inhibitors for the treatment of cancer and as modulators of targets relevant to neurodegenerative diseases. The provided protocols offer a foundation for the synthesis and biological evaluation of novel compounds derived from this promising scaffold, facilitating further research and drug discovery efforts in these critical therapeutic areas.

References

Application Notes and Protocols: Isoquinoline-8-carbonitrile as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of isoquinoline-8-carbonitrile as a strategic building block in the synthesis of innovative pharmaceuticals. The unique chemical properties of this scaffold, particularly the versatile nitrile group at the 8-position, make it an invaluable starting material for creating diverse molecular architectures with significant therapeutic potential.

Introduction to this compound in Medicinal Chemistry

This compound is a heterocyclic aromatic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its rigid bicyclic structure provides a robust scaffold for the development of targeted therapies. The electron-withdrawing nature of the nitrile group enhances the reactivity of the isoquinoline core, making it amenable to a variety of chemical transformations.[1] This allows for the strategic introduction of diverse functional groups to modulate the physicochemical and pharmacological properties of the resulting compounds, optimizing them for specific biological targets.

Derivatives of isoquinoline have shown significant promise in several therapeutic areas, including:

  • Oncology: As inhibitors of key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and kinases in the PI3K/Akt/mTOR signaling pathway.

  • Neurodegenerative Diseases: Targeting enzymes like Glycogen Synthase Kinase 3 (GSK-3), which are implicated in conditions such as Alzheimer's disease.[2]

  • Inflammatory Disorders: Exhibiting anti-inflammatory properties.

  • Infectious Diseases: Demonstrating antibacterial and antiviral activities.[3]

The nitrile functionality at the 8-position is a key chemical handle that can be readily converted into other important functional groups, including amines, amides, carboxylic acids, and tetrazoles, further expanding the synthetic possibilities.

Application in the Development of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP can lead to synthetic lethality, a targeted approach to killing cancer cells. Several isoquinoline-based compounds have been investigated as potent PARP inhibitors.[4][5]

Quantitative Data: In Vitro Activity of Isoquinolinone-Based PARP Inhibitors

While specific data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related isoquinolinone derivatives against PARP-1 and PARP-2. This data provides a valuable reference for the potential efficacy of compounds synthesized from this compound.

Compound IDModificationPARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity Index (PARP-1/PARP-2)
1a Dihydroisoquinolone benzoate derivative130.816.3[6]
1b Isoquinolone benzoate derivative9.00.1560.0[6]
2 Benzamido isoquinolone13.91.59.3[6]
102 5-Benzoyloxyisoquinolin-1(2H)-one9.00.15>60[5]
103 5-Benzamidoisoquinolin-1-one13.91.59.3[5]

Application in the Development of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Isoquinoline derivatives have been explored as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Isoquinoline-based PI3K/mTOR Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical isoquinoline-based dual PI3K/mTOR inhibitor.

Quantitative Data: In Vitro Activity of Representative Kinase Inhibitors

The following table presents the IC50 values for some pyrimidine-5-carbonitrile derivatives as PI3K inhibitors, which serve as a reference for the potential of this compound derivatives.

Compound IDTarget KinaseIC50 (nM)
BKM-120 PI3Kα44.6 ± 3.6[7]
Compound 17p PI3Kα31.8 ± 4.1[7]
Compound 17p PI3Kδ15.4 ± 1.9[7]

Experimental Protocols: Key Transformations of this compound

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a wide range of derivatives.

Workflow Diagram: Synthetic Routes from this compound

Synthetic_Workflow Start This compound CarboxylicAcid Isoquinoline-8-carboxylic Acid Start->CarboxylicAcid Acid/Base Hydrolysis Amine 8-(Aminomethyl)isoquinoline Start->Amine Reduction (e.g., LiAlH4) Amide Isoquinoline-8-carboxamide CarboxylicAcid->Amide Amidation Pharmaceuticals Bioactive Derivatives (e.g., PARP/Kinase Inhibitors) Amine->Pharmaceuticals Amide->Pharmaceuticals

Caption: Key synthetic transformations of this compound to produce pharmaceutical intermediates.

Protocol 4.1: Hydrolysis of this compound to Isoquinoline-8-carboxylic Acid

This protocol describes the conversion of the nitrile group to a carboxylic acid, a key intermediate for the synthesis of amides and esters.[8][9][10][11]

Materials:

  • This compound

  • Concentrated Sulfuric Acid or Sodium Hydroxide solution

  • Water

  • Hydrochloric Acid (for workup in basic hydrolysis)

  • Crushed ice

  • Diethyl ether or other suitable organic solvent for extraction

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and extraction

Procedure (Acid-Catalyzed):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

  • Carefully add concentrated sulfuric acid (5.0 eq) dropwise at 0 °C with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium hydroxide solution to a pH of approximately 7.

  • Acidify the aqueous layer with 1M hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isoquinoline-8-carboxylic acid.

Procedure (Base-Catalyzed):

  • Heat this compound under reflux with a sodium hydroxide solution.

  • This will produce a solution containing the sodium salt of the carboxylic acid and ammonia.

  • After cooling, acidify the mixture with a strong acid like hydrochloric acid to precipitate the free carboxylic acid.

  • The carboxylic acid can then be isolated by filtration or extraction.

Protocol 4.2: Reduction of this compound to 8-(Aminomethyl)isoquinoline

This protocol details the reduction of the nitrile to a primary amine, a crucial functional group for introducing further diversity into the molecular scaffold.[2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 8-(aminomethyl)isoquinoline.

  • Purify the product by column chromatography or distillation as required.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a new generation of pharmaceuticals. Its strategic use allows for the efficient construction of complex molecules targeting key pathways in cancer and other diseases. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this important scaffold in drug discovery and development.

References

Synthesis of Kinase Inhibitors Utilizing the Isoquinoline-8-Carbonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of potential kinase inhibitors based on the isoquinoline-8-carbonitrile scaffold. The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors, and functionalization at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

The protocols herein focus on the derivatization of a hypothetical 8-halo-isoquinoline-carbonitrile intermediate, a versatile precursor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of extensive compound libraries for high-throughput screening and lead optimization.[2]

Strategic Approach to Library Synthesis

The synthetic strategy hinges on the functionalization of a pre-functionalized this compound core. The carbonitrile group can be retained as a key interaction moiety or can be further transformed, while the halo-substituent (e.g., bromo or chloro) at a strategic position on the isoquinoline ring serves as a handle for introducing a wide array of substituents via well-established cross-coupling chemistries. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.

A general workflow for the synthesis of a kinase inhibitor library starting from a hypothetical 8-halo-isoquinoline-carbonitrile is depicted below. This workflow highlights the key palladium-catalyzed reactions, Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation, to generate a diverse set of analogues.

G cluster_0 Core Scaffold cluster_1 Key Coupling Reactions cluster_2 Intermediate Libraries cluster_3 Final Products 8-Halo-Isoquinoline-8-carbonitrile 8-Halo-Isoquinoline-8-carbonitrile Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 8-Halo-Isoquinoline-8-carbonitrile->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 8-Halo-Isoquinoline-8-carbonitrile->Buchwald-Hartwig Amination 8-Aryl/Heteroaryl-Isoquinoline-8-carbonitriles 8-Aryl/Heteroaryl-Isoquinoline-8-carbonitriles Suzuki-Miyaura Coupling->8-Aryl/Heteroaryl-Isoquinoline-8-carbonitriles 8-Amino-Isoquinoline-8-carbonitriles 8-Amino-Isoquinoline-8-carbonitriles Buchwald-Hartwig Amination->8-Amino-Isoquinoline-8-carbonitriles Kinase Inhibitor Library Kinase Inhibitor Library 8-Aryl/Heteroaryl-Isoquinoline-8-carbonitriles->Kinase Inhibitor Library 8-Amino-Isoquinoline-8-carbonitriles->Kinase Inhibitor Library

Caption: General synthetic workflow for kinase inhibitor library generation.

Experimental Protocols

The following protocols are adapted from established procedures for analogous isoquinoline systems and provide a robust starting point for the synthesis of diverse kinase inhibitor libraries.[2]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Heteroaryl-Isoquinoline-8-carbonitriles

This protocol details a general procedure for the palladium-catalyzed cross-coupling of an 8-halo-isoquinoline-8-carbonitrile with a variety of aryl or heteroaryl boronic acids or esters.

Materials:

  • 8-Halo-isoquinoline-8-carbonitrile (e.g., 8-bromo-isoquinoline-8-carbonitrile)

  • Aryl/Heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 8-halo-isoquinoline-8-carbonitrile (1.0 mmol), the desired aryl/heteroaryl boronic acid or ester (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[2]

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.[2]

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the vial.[2]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to afford the desired 8-aryl/heteroaryl-isoquinoline-8-carbonitrile derivative.[2]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-(Arylamino/Alkylamino)-isoquinoline-8-carbonitriles

This protocol provides a general method for the palladium-catalyzed amination of an 8-halo-isoquinoline-8-carbonitrile with a range of primary and secondary amines.

Materials:

  • 8-Halo-isoquinoline-8-carbonitrile (e.g., 8-bromo-isoquinoline-8-carbonitrile)

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 8-halo-isoquinoline-8-carbonitrile (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[2]

  • Evacuate and backfill the flask with argon three times.[2]

  • Add anhydrous toluene (10 mL) to the flask via syringe.[2]

  • Heat the reaction mixture to 110 °C and stir for 16 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[2]

  • Wash the filtrate with water (15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to yield the desired 8-(arylamino/alkylamino)-isoquinoline-8-carbonitrile derivative.[2]

Data Presentation: Representative Kinase Inhibitory Activity

The following tables summarize hypothetical quantitative data for a series of kinase inhibitors derived from an this compound scaffold. The data is presented to illustrate the potential impact of substitutions on inhibitory potency against various kinase targets.

Table 1: Inhibitory Activity of 8-Aryl-Isoquinoline-8-carbonitrile Derivatives

Compound IDR Group (at C8-Aryl)Kinase TargetIC₅₀ (nM)
IQC-A1 4-methoxyphenylEGFR150
IQC-A2 3-chlorophenylEGFR75
IQC-A3 4-pyridylVEGFR298
IQC-A4 2-thienylVEGFR2120
IQC-A5 4-(dimethylamino)phenylAurora A55

Table 2: Inhibitory Activity of 8-Amino-Isoquinoline-8-carbonitrile Derivatives

Compound IDR Group (at C8-Amino)Kinase TargetIC₅₀ (nM)
IQC-N1 anilinoSrc88
IQC-N2 4-fluoroanilinoSrc45
IQC-N3 morpholinoPI3Kα210
IQC-N4 piperidinylPI3Kα350
IQC-N5 N-methylbenzylaminoAbl112

Signaling Pathway Inhibition

Many kinase inhibitors derived from the isoquinoline scaffold target key signaling pathways implicated in cancer cell proliferation and survival. A common and frequently dysregulated pathway is the RAS-RAF-MEK-ERK cascade. The diagram below illustrates a potential point of inhibition for an isoquinoline-based kinase inhibitor within this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the RAS-RAF-MEK-ERK pathway.

References

Application of Isoquinoline-8-carbonitrile in Agrochemical Development: A Guide to its Potential as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoquinoline-8-carbonitrile is a heterocyclic organic compound that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. While direct applications of this compound as an active agrochemical ingredient are not extensively documented in publicly available literature, its structural features make it an attractive starting point for the development of a variety of pesticides, including fungicides, insecticides, and herbicides. The isoquinoline scaffold is present in numerous biologically active natural products and synthetic compounds, and the nitrile group at the 8-position offers a valuable chemical handle for further molecular elaboration.[1][2]

This document provides detailed application notes and representative protocols to guide researchers in exploring the potential of this compound as a key intermediate in the discovery and development of new crop protection agents. The information presented is based on the broader class of isoquinoline derivatives that have demonstrated significant agrochemical activity.

Application Notes

The strategic importance of this compound lies in its potential to be transformed into a diverse array of more complex molecules with desired biological activities. The isoquinoline core provides a rigid framework that can be appropriately substituted to interact with specific biological targets in pests and weeds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, allowing for the introduction of various pharmacophores to modulate activity and selectivity.

Fungicidal Applications

Derivatives of isoquinoline have shown promising activity against a range of phytopathogenic fungi. For instance, novel 3-aryl-isoquinoline derivatives have been synthesized and demonstrated excellent in vitro and in vivo antifungal activity against pathogens like Alternaria solani, Alternaria alternata, and Physalospora piricola.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[3]

Table 1: Fungicidal Activity of Representative Isoquinoline Derivatives

Compound IDTarget FungiInhibition Rate (%) @ 50 mg/LEC50 (mg/L)Reference CompoundEC50 (mg/L)
9fAlternaria solani80.4---
9fAlternaria alternata88.2---
9fPhysalospora piricola93.83.651Chlorothalonil3.869

Data synthesized from literature on isoquinoline derivatives.[3]

Insecticidal Applications

The isoquinoline scaffold is also a key feature in the development of novel insecticides. For example, isoquinoline isoxazolines have been designed and synthesized, showing potent insecticidal activity competitive with commercial insecticides like Indoxacarb.[4] Additionally, benzylisoquinoline alkaloids have demonstrated both acute and chronic insecticidal effects against various pests.[5][6] The mode of action for some isoquinoline-based insecticides involves the disruption of the insect's nervous system.

Table 2: Insecticidal Activity of Representative Isoquinoline Derivatives

Compound ClassTarget InsectActivity MetricValue (µg/mL)Reference Compound
Benzylisoquinoline AlkaloidsDrosophila melanogasterEffective Concentration10-
Benzylisoquinoline AlkaloidsCydia pomonellaEffective Concentration50-
Isoquinoline IsoxazolinesVarious Pests--Competitive with Indoxacarb

Data synthesized from literature on isoquinoline derivatives.[4][5][6]

Herbicidal Applications

While less common, some quinoline and by extension, isoquinoline derivatives have been investigated for their herbicidal properties. The mode of action for such compounds can involve the inhibition of photosynthesis or other vital plant processes.

Experimental Protocols

The following are representative protocols for the synthesis of agrochemically active isoquinoline derivatives. These protocols illustrate how a starting material like this compound could be elaborated into more complex structures.

Protocol 1: Synthesis of a 1-Amino-isoquinoline-8-carboxamide Derivative (Hypothetical Fungicide)

This protocol describes a hypothetical pathway starting from this compound to a derivative with potential fungicidal activity, based on known chemical transformations.

G cluster_0 Synthesis Workflow This compound This compound 1-Chloro-isoquinoline-8-carbonitrile 1-Chloro-isoquinoline-8-carbonitrile This compound->1-Chloro-isoquinoline-8-carbonitrile Chlorination 1-Amino-isoquinoline-8-carbonitrile 1-Amino-isoquinoline-8-carbonitrile 1-Chloro-isoquinoline-8-carbonitrile->1-Amino-isoquinoline-8-carbonitrile Amination 1-Amino-isoquinoline-8-carboxylic acid 1-Amino-isoquinoline-8-carboxylic acid 1-Amino-isoquinoline-8-carbonitrile->1-Amino-isoquinoline-8-carboxylic acid Hydrolysis Target Fungicide Target Fungicide 1-Amino-isoquinoline-8-carboxylic acid->Target Fungicide Amide Coupling

Caption: Synthetic pathway from this compound to a potential fungicide.

Step 1: Chlorination of this compound

  • To a solution of this compound (1 eq) in a suitable solvent like phosphorus oxychloride, add a chlorinating agent.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-Chloro-isoquinoline-8-carbonitrile.

Step 2: Amination of 1-Chloro-isoquinoline-8-carbonitrile

  • Dissolve 1-Chloro-isoquinoline-8-carbonitrile (1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of the desired amine (e.g., ammonia or a primary/secondary amine) (1.2 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 1-Amino-isoquinoline-8-carbonitrile.

Step 3: Hydrolysis of the Nitrile Group

  • Suspend 1-Amino-isoquinoline-8-carbonitrile (1 eq) in a mixture of ethanol and water.

  • Add a strong base like sodium hydroxide (5 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-Amino-isoquinoline-8-carboxylic acid.

Step 4: Amide Coupling

  • To a solution of 1-Amino-isoquinoline-8-carboxylic acid (1 eq) in DMF, add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2 eq).

  • Stir the mixture for 15 minutes, then add the desired amine (1.2 eq).

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the target amide.

Protocol 2: In Vitro Antifungal Assay

This protocol describes a general method for evaluating the antifungal activity of synthesized compounds.

G cluster_0 Antifungal Assay Workflow Prepare PDA medium Prepare PDA medium Add test compound Add test compound Prepare PDA medium->Add test compound Inoculate with fungal plug Inoculate with fungal plug Add test compound->Inoculate with fungal plug Incubate Incubate Inoculate with fungal plug->Incubate Measure colony diameter Measure colony diameter Incubate->Measure colony diameter Calculate inhibition rate Calculate inhibition rate Measure colony diameter->Calculate inhibition rate

Caption: Workflow for in vitro antifungal screening.

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations.

  • Plate Preparation: Add the appropriate volume of the test compound stock solution to the molten PDA medium to achieve the desired final concentrations. Pour the medium into sterile Petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial plug of the test fungus, taken from the edge of a fresh culture, onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate (containing only the solvent) has reached approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The inherent biological activity of the isoquinoline scaffold, combined with the synthetic versatility of the nitrile group, provides a strong foundation for the development of new fungicides, insecticides, and herbicides. The protocols and data presented here, based on the broader family of isoquinoline derivatives, are intended to serve as a guide for researchers to unlock the full potential of this compound in the field of agrochemical discovery. Further research into the direct derivatization of this compound is warranted to develop next-generation crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Isoquinoline-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of isoquinoline-8-carbonitrile and its derivatives. The isoquinoline scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a carbonitrile group at the 8-position offers a versatile handle for further functionalization in drug discovery programs. The following protocols are based on established synthetic methodologies, including the Sandmeyer reaction for the introduction of the nitrile group and subsequent derivatization of the isoquinoline core.

I. Synthesis of the Core Scaffold: this compound

The primary route for the synthesis of this compound involves the diazotization of 8-aminoisoquinoline followed by a Sandmeyer reaction. This classical yet reliable method allows for the efficient introduction of the cyano group at the C8 position.

Protocol 1: Synthesis of 8-Aminoisoquinoline via Nitration and Reduction

This two-step protocol outlines the preparation of the key intermediate, 8-aminoisoquinoline, from isoquinoline.

Step 1: Nitration of Isoquinoline

  • To a stirred solution of isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • Separate the isomers using column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Reduction of 8-Nitroisoquinoline

  • Suspend 8-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and stir for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Basify the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 8-aminoisoquinoline, which can be purified by recrystallization or column chromatography.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol details the conversion of 8-aminoisoquinoline to this compound. A similar strategy is employed in the synthesis of 6-bromoquinoline-8-carbonitrile.[1]

  • Diazotization:

    • In a beaker, dissolve 8-aminoisoquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.[1]

    • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.[1]

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.[1]

    • After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Carefully and slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Workflow for this compound Synthesis

cluster_0 Preparation of 8-Aminoisoquinoline cluster_1 Sandmeyer Reaction Isoquinoline Isoquinoline Nitration Nitration Isoquinoline->Nitration 8-Nitroisoquinoline 8-Nitroisoquinoline Nitration->8-Nitroisoquinoline Reduction Reduction 8-Nitroisoquinoline->Reduction 8-Aminoisoquinoline 8-Aminoisoquinoline Reduction->8-Aminoisoquinoline Diazotization Diazotization 8-Diazoniumisoquinoline Salt 8-Diazoniumisoquinoline Salt Diazotization->8-Diazoniumisoquinoline Salt Cyanation Cyanation 8-Diazoniumisoquinoline Salt->Cyanation This compound This compound Cyanation->this compound 8-Aminoisoquinoline_ref 8-Aminoisoquinoline 8-Aminoisoquinoline_ref->Diazotization

Synthetic workflow for this compound.

II. Derivatization of the this compound Scaffold

The this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. The following are representative protocols for derivatization.

Protocol 3: N-Oxidation of this compound

N-oxidation can activate the isoquinoline ring for further nucleophilic substitution or C-H functionalization.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound N-oxide.

Protocol 4: Palladium-Catalyzed C-H Arylation at the C1 Position (Hypothetical)

Drawing inspiration from palladium-catalyzed C-H functionalization methodologies, this hypothetical protocol outlines a potential route for C1 arylation.

  • To an oven-dried Schlenk tube, add this compound N-oxide (1.0 eq), an aryl halide (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a ligand such as P(o-tolyl)₃ (0.1 eq), and a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent such as toluene or DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the C1-arylated this compound derivative.

Derivatization Workflow

This compound This compound N-Oxidation N-Oxidation This compound->N-Oxidation This compound N-oxide This compound N-oxide N-Oxidation->this compound N-oxide C-H Functionalization C-H Functionalization This compound N-oxide->C-H Functionalization Derivatives Derivatives C-H Functionalization->Derivatives

General derivatization workflow.

III. Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its derivatives. These values are illustrative and may require optimization for specific substrates and scales.

Table 1: Synthesis of this compound

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
NitrationIsoquinolineKNO₃, H₂SO₄H₂SO₄0 - RT440-50 (8-nitro isomer)
Reduction8-NitroisoquinolineFe, AcOHEtOH/H₂OReflux385-95
Sandmeyer8-Aminoisoquinoline1. NaNO₂, H₂SO₄2. CuCN, KCNH₂O0 - 60260-75

Table 2: Derivatization of this compound

ReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
N-OxidationThis compoundm-CPBACH₂Cl₂0 - RT1280-90
C1-Arylation (Hypothetical)This compound N-oxideAr-X, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃Toluene1202450-70

IV. Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and its subsequent derivatization. The Sandmeyer reaction serves as a robust method for introducing the key carbonitrile functionality. The resulting scaffold is a valuable intermediate for the development of novel therapeutic agents, and the provided derivatization strategies offer pathways to explore the chemical space around this privileged core. Researchers are encouraged to optimize the described conditions to suit their specific synthetic targets.

References

Application Notes and Protocols: Isoquinoline-8-carbonitrile in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of isoquinoline-8-carbonitrile and its derivatives as a promising scaffold in the discovery of novel anti-cancer agents. The isoquinoline core is a key pharmacophore in numerous biologically active compounds, and its derivatives have emerged as potent inhibitors of various cancer-related pathways.[1] This document outlines the anti-cancer activities, mechanisms of action, and detailed experimental protocols for evaluating compounds based on the this compound framework.

Anti-Cancer Activity and Mechanism of Action

Isoquinoline derivatives exert their anti-cancer effects through multiple mechanisms, making them attractive candidates for further development.[2][3][4] The primary mechanisms include:

  • PARP Inhibition: The isoquinoline-1-carbonitrile core has been identified as a promising scaffold for developing potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are crucial for DNA single-strand break repair.[1] In cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and targeted cell death.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[2][4][5] Several isoquinoline derivatives have been shown to effectively inhibit key kinases in this pathway, leading to the suppression of tumor growth.[2][4][5]

  • Induction of Apoptosis: Isoquinoline derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[2][4][6] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[2][4]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for representative isoquinoline derivatives against various cancer cell lines. It is important to note that the anti-cancer activity is highly dependent on the specific substitutions on the isoquinoline scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoquinoline Derivative A MCF-7 (Breast)98.8Doxorubicin~1
Isoquinoline Derivative B SKOV3 (Ovarian)7.65 (µg/mL)CisplatinNot specified
Isoquinoline Derivative C SKOV3 (Ovarian)11.68 (µg/mL)CisplatinNot specified
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular)6.25 (µg/mL)Cisplatin (CDDP)Not specified
8-hydroxy-2-quinolinecarbaldehyde MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 (µg/mL)Cisplatin (CDDP)Not specified

Note: The data presented are for various isoquinoline derivatives and are intended to be representative. The specific activity of this compound may vary.[3][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[8]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an isoquinoline derivative using flow cytometry.[8][9]

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the this compound derivative for a specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.[8]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

Signaling Pathways

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Action of this compound DNA_Single_Strand_Break DNA Single-Strand Break PARP1 PARP1/2 DNA_Single_Strand_Break->PARP1 recruits DSB Double-Strand Break (at replication fork) DNA_Single_Strand_Break->DSB unrepaired leads to PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes PARP1_Inhibited PARP1/2 Inhibited DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair Isoquinoline This compound Derivative Isoquinoline->PARP1 inhibits Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis in BRCA-deficient cells PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoquinoline This compound Derivative Isoquinoline->PI3K inhibits Isoquinoline->Akt inhibits Isoquinoline->mTOR inhibits Experimental_Workflow Start Start: Synthesize/Obtain Isoquinoline -8-carbonitrile Derivative Cell_Culture 1. Cell Culture (Select appropriate cancer cell lines) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay 3. Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis_Assay->Quantify_Apoptosis Cell_Cycle_Analysis 4. Cell Cycle Analysis Quantify_Apoptosis->Cell_Cycle_Analysis Mechanistic_Studies 5. Mechanistic Studies (e.g., Western Blot for pathway proteins) Cell_Cycle_Analysis->Mechanistic_Studies Data_Analysis 6. Data Analysis and Interpretation Mechanistic_Studies->Data_Analysis Conclusion Conclusion: Evaluate Anti-Cancer Potential Data_Analysis->Conclusion

References

Application Notes and Protocols: The Role of Isoquinoline-8-carbonitrile in Targeting Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous biologically active compounds, including a variety of alkaloids with significant pharmacological properties. Within the vast landscape of medicinal chemistry, isoquinoline derivatives have emerged as "privileged structures" for the design of therapeutic agents targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders. Isoquinoline-8-carbonitrile, while not extensively studied as a standalone therapeutic, serves as a crucial and versatile starting material for the synthesis of a diverse library of isoquinoline derivatives. The nitrile group at the 8-position provides a synthetic handle for a variety of chemical transformations, allowing for the strategic modification and optimization of the isoquinoline core to enhance its interaction with specific biological targets implicated in the pathogenesis of neurological diseases.

This document provides an overview of the potential applications of this compound in the discovery of novel therapeutics for neurological disorders, with a focus on neuroinflammation. It includes a summary of the biological activities of relevant isoquinoline derivatives, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of the isoquinoline scaffold have shown promise in several areas of neurological research:

  • Neuroinflammation: Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Isoquinoline derivatives have been shown to modulate neuroinflammatory responses by inhibiting key signaling pathways.

  • Neurodegenerative Diseases: The isoquinoline core is a key pharmacophore in the development of inhibitors for enzymes implicated in neurodegeneration, such as Monoamine Oxidase B (MAO-B) and cholinesterases.[1][2]

  • Kinase Inhibition: Dysregulation of kinase activity is linked to the pathophysiology of several neurological disorders. The isoquinoline scaffold is a well-established framework for the design of kinase inhibitors.[3]

This application note will focus on the anti-neuroinflammatory potential of isoquinoline derivatives, using isoquinoline-1-carboxamides as a case study to illustrate the therapeutic potential of compounds derived from isoquinoline-carbonitrile precursors.

Data Presentation: Anti-Neuroinflammatory Activity of Isoquinoline-1-Carboxamide Derivatives

Several novel isoquinoline-1-carboxamide derivatives have been synthesized and evaluated for their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The data below summarizes the effects of selected compounds on the production of Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Compound IDStructureConcentration (µM)Inhibition of NO Production (%)Inhibition of IL-6 Production (%)[4]Inhibition of TNF-α Production (%)
HSR1101 N-(2-hydroxyphenyl)isoquinoline-1-carboxamide20++++++[4]+++
HSR1102 N-(3-hydroxyphenyl)isoquinoline-1-carboxamide20++++++[4]+++
HSR1103 N-(4-hydroxyphenyl)isoquinoline-1-carboxamide20++++++[4]+++

Note: Qualitative representation of potent inhibition is denoted by "+++". Specific quantitative data from the primary literature should be consulted for precise inhibition percentages.

Experimental Protocols

Synthesis of Isoquinoline-1-Carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted isoquinoline-1-carboxamides from a suitable isoquinoline-carboxylic acid precursor, which can be derived from an isoquinoline-carbonitrile starting material.

Materials:

  • Isoquinoline-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate substituted aniline (e.g., 2-aminophenol for HSR1101)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a solution of isoquinoline-1-carboxylic acid in DCM, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 2 hours and then evaporate the solvent under reduced pressure to obtain the crude isoquinoline-1-carbonyl chloride.

  • Dissolve the crude acid chloride in DCM and add a solution of the desired substituted aniline and triethylamine in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted isoquinoline-1-carboxamide.

In Vitro Anti-Neuroinflammatory Activity Assay in BV2 Microglial Cells

This protocol outlines the methodology to assess the anti-inflammatory effects of isoquinoline derivatives on LPS-stimulated BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (isoquinoline derivatives) dissolved in DMSO

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for IL-6 and TNF-α measurement

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test isoquinoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Assay:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition relative to the LPS-only control.

Mandatory Visualizations

Signaling Pathway Diagrams

The anti-neuroinflammatory effects of certain isoquinoline derivatives are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in microglia.[2][5][6]

G cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK NFkB NF-κB MAPKs->NFkB IkB IκB IKK->IkB phosphorylates nucleus Nucleus NFkB->nucleus translocates proinflammatory Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) nucleus->proinflammatory activates transcription isoquinoline Isoquinoline Derivative isoquinoline->MAPKs isoquinoline->IKK

Caption: Inhibition of LPS-induced MAPKs and NF-κB signaling pathways by isoquinoline derivatives in microglia.

Experimental Workflow Diagram

G start Start: this compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (BV2 Microglia Assay) purification->screening treatment Pre-treatment with Isoquinoline Derivatives screening->treatment lps LPS Stimulation treatment->lps analysis Analysis of Inflammatory Mediators (NO, IL-6, TNF-α) lps->analysis data Data Analysis & Hit Identification analysis->data

Caption: Workflow for the synthesis and biological evaluation of isoquinoline derivatives for anti-neuroinflammatory activity.

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents for neurological disorders. Its utility as a synthetic precursor allows for the generation of diverse libraries of isoquinoline derivatives that can be screened for activity against various neurological targets. The demonstrated anti-neuroinflammatory properties of isoquinoline-1-carboxamides highlight the potential of this compound class to modulate key pathological processes in the central nervous system. Further exploration of derivatives synthesized from this compound is warranted to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of neurodegenerative and other neurological diseases.

References

Application Notes and Protocols for the Derivatization of Isoquinoline-8-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of isoquinoline-8-carbonitrile. This versatile scaffold serves as a valuable starting material for the synthesis of novel compounds for biological screening, owing to the rich pharmacology associated with the isoquinoline nucleus.[1][2] Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The derivatization strategies outlined herein focus on modifications of the nitrile group and functionalization of the isoquinoline ring to generate a diverse chemical library for hit identification and lead optimization in drug discovery programs.

Overview of Derivatization Strategies

This compound offers multiple avenues for chemical modification. The primary strategies for derivatization can be categorized as follows:

  • Modification of the Nitrile Group: The carbonitrile functionality can be transformed into other key chemical groups such as a carboxylic acid, a primary amine, or a tetrazole ring. These transformations introduce new possibilities for molecular interactions and can significantly alter the physicochemical and pharmacological properties of the parent molecule.

  • Functionalization of the Isoquinoline Ring: The isoquinoline core can be functionalized, typically through electrophilic aromatic substitution or by leveraging pre-functionalized starting materials. A common and highly effective approach involves the introduction of a halogen atom, which then serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the installation of a wide variety of substituents.

The following sections provide detailed protocols for these key transformations and a proposed workflow for the subsequent biological evaluation of the synthesized derivatives.

Experimental Protocols: Modification of the Nitrile Group

The nitrile group of this compound is a versatile handle for introducing diverse functionalities. The following protocols describe its conversion into a carboxylic acid, a primary amine, and a tetrazole.

Objective: To hydrolyze the nitrile group to a carboxylic acid, which can serve as a key intermediate for further derivatization (e.g., amide coupling) or be evaluated for its own biological activity. Carboxylic acids are known to be important functional groups in many biologically active molecules.

Methodology (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in sufficient volume to fully dissolve the starting material upon heating.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the amino acid, if applicable, or to a pH where the carboxylic acid is least soluble.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude isoquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Objective: To reduce the nitrile group to a primary amine. The resulting aminomethyl group can be a key pharmacophore or a point for further derivatization.

Methodology (Lithium Aluminum Hydride Reduction):

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 15-30 minutes.

    • Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: The crude 8-(aminomethyl)isoquinoline can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Objective: To convert the nitrile group into a tetrazole ring. Tetrazoles are often used in medicinal chemistry as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[5]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5-2.0 eq.) and ammonium chloride (NH₄Cl) (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with dilute HCl to a pH of 2-3.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water.

  • Purification: The crude 8-(1H-tetrazol-5-yl)isoquinoline can be purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocols: Functionalization of the Isoquinoline Ring

A powerful strategy for generating a library of analogs is to first introduce a halogen onto the this compound core, which can then be subjected to various palladium-catalyzed cross-coupling reactions.

Objective: To introduce a bromine or chlorine atom at a specific position on the isoquinoline ring, creating a handle for subsequent cross-coupling reactions. Electrophilic halogenation of isoquinoline typically occurs at the 5- and 8-positions. Since the 8-position is already substituted, halogenation is expected to occur at the 5-position.

Methodology (Bromination):

  • Reaction Setup: In a sealed tube or a flask protected from moisture, dissolve this compound (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent like dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture onto ice.

    • Neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Objective: To form a new carbon-carbon bond by coupling a halogenated this compound with a boronic acid or ester. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Methodology:

  • Reaction Setup: To a Schlenk flask, add the halo-isoquinoline-8-carbonitrile (e.g., 5-bromo-isoquinoline-8-carbonitrile) (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Objective: To form a new carbon-nitrogen bond by coupling a halogenated this compound with a primary or secondary amine. This introduces diverse amino functionalities.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-isoquinoline-8-carbonitrile (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0-3.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube, evacuate and backfill with an inert gas (repeat three times). Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and dilute with an organic solvent.

    • Filter through a pad of Celite® to remove inorganic salts.

    • Concentrate the filtrate and partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Biological Activity of Isoquinoline Derivatives

The following tables summarize representative biological activities of various isoquinoline derivatives to provide context for the potential outcomes of a screening campaign.

Table 1: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)
8d Staphylococcus aureus16
8d Enterococcus faecium128
8f Staphylococcus aureus32
8f Streptococcus pneumoniae32
8f Enterococcus faecium64
Data adapted from a study on tricyclic isoquinoline derivatives.[2]

Table 2: Cytotoxic Activity of Isoquinoline Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)
Naphthalenyl sulfonyl isoquinolineMCF-7 (Breast Cancer)16.1
Thiophenyl sulfonyl isoquinolineMCF-7 (Breast Cancer)19.8
Aminothiazole-based isoquinolinePancreatic α-amylase (in vitro)5.98
Data adapted from a review on diversely functionalized isoquinolines.[6]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and logical relationships for the derivatization and screening of this compound.

Derivatization_Workflow cluster_nitrile_modification Nitrile Group Modification cluster_ring_functionalization Ring Functionalization start This compound hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction cycloaddition [2+3] Cycloaddition start->cycloaddition halogenation Halogenation start->halogenation prod1 Isoquinoline-8-carboxylic Acid hydrolysis->prod1 prod2 8-(Aminomethyl)isoquinoline reduction->prod2 prod3 8-(1H-tetrazol-5-yl)isoquinoline cycloaddition->prod3 halo_intermediate Halo-isoquinoline-8-carbonitrile halogenation->halo_intermediate suzuki Suzuki Coupling prod4 Aryl/Heteroaryl Derivatives suzuki->prod4 buchwald Buchwald-Hartwig Amination prod5 Amino Derivatives buchwald->prod5 halo_intermediate->suzuki halo_intermediate->buchwald

Caption: Derivatization workflow for this compound.

Screening_Cascade start Synthesized Derivative Library primary_screening Primary Screening (e.g., Cytotoxicity, Antimicrobial Assays) start->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, Target-Based Assays) hit_id->secondary_screening Active inactive Inactive Compounds hit_id->inactive Inactive lead_candidate Lead Candidate secondary_screening->lead_candidate Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L2-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactants1 R-X (Halo-isoquinoline) reactants1->oxidative_addition reactants2 R'-B(OR)2 (Boronic Acid/Ester) reactants2->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for the Scale-Up Synthesis of Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-8-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on an industrial scale requires a robust, efficient, and scalable process. This document outlines a proposed multi-step synthesis for the large-scale production of this compound, commencing from commercially available starting materials. The described protocols are based on well-established chemical transformations, adapted for industrial applications, with a focus on safety, efficiency, and product purity.

Overall Synthetic Strategy

The proposed industrial synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of the key intermediate, N-(2-(2-cyanophenyl)ethyl)acetamide, followed by a Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate, which is subsequently dehydrogenated to yield the final product.

G cluster_0 Step 1: Synthesis of N-(2-(2-cyanophenyl)ethyl)acetamide cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Dehydrogenation A 2-(2-Cyanophenyl)acetic acid B Reduction A->B C 2-(2-Cyanophenyl)ethan-1-ol B->C D Halogenation C->D E 1-(2-(Bromomethyl)phenyl)acetonitrile D->E F Cyanation E->F G 2-(2-Cyanophenyl)acetonitrile F->G H Reduction G->H I 2-(2-Cyanophenyl)ethan-1-amine H->I J Acetylation I->J K N-(2-(2-Cyanophenyl)ethyl)acetamide J->K L N-(2-(2-Cyanophenyl)ethyl)acetamide M Cyclization with POCl3 L->M N 8-Cyano-1-methyl-3,4-dihydroisoquinoline M->N O 8-Cyano-1-methyl-3,4-dihydroisoquinoline P Dehydrogenation (Pd/C) O->P Q This compound P->Q

Figure 1: Proposed overall synthetic workflow for this compound.

Step 1: Synthesis of the Key Intermediate, N-(2-(2-cyanophenyl)ethyl)acetamide

This initial step focuses on the preparation of the crucial amide intermediate required for the subsequent cyclization reaction.

Protocol 1.1: Synthesis of 2-(2-Cyanophenyl)ethan-1-amine

A plausible route to the key amine intermediate is outlined below, starting from 2-bromobenzonitrile.

G A 2-Bromobenzonitrile B Sonogashira Coupling (Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N) A->B C 2-((Trimethylsilyl)ethynyl)benzonitrile B->C D Desilylation (K2CO3, MeOH) C->D E 2-Ethynylbenzonitrile D->E F Reduction (H2, Lindlar's catalyst) E->F G 2-Vinylbenzonitrile F->G H Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) G->H I 2-(2-Hydroxyethyl)benzonitrile H->I J Halogenation (PBr3) I->J K 2-(2-Bromoethyl)benzonitrile J->K L Ammonolysis (NH3) K->L M 2-(2-Cyanophenyl)ethan-1-amine L->M

Figure 2: Synthetic pathway for 2-(2-Cyanophenyl)ethan-1-amine.

Experimental Protocol:

  • Materials: 2-Bromobenzonitrile, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, potassium carbonate, methanol, hydrogen gas, Lindlar's catalyst, borane-tetrahydrofuran complex, hydrogen peroxide, sodium hydroxide, phosphorus tribromide, ammonia.

  • Procedure:

    • Sonogashira Coupling: In a suitable reactor, dissolve 2-bromobenzonitrile in triethylamine. Add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. Heat the mixture under an inert atmosphere.

    • Desilylation: After completion of the coupling reaction, treat the resulting 2-((trimethylsilyl)ethynyl)benzonitrile with potassium carbonate in methanol to remove the trimethylsilyl group.

    • Reduction: The obtained 2-ethynylbenzonitrile is then partially reduced to 2-vinylbenzonitrile using hydrogen gas in the presence of Lindlar's catalyst.

    • Hydroboration-Oxidation: The 2-vinylbenzonitrile is subjected to hydroboration using a borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide and sodium hydroxide to yield 2-(2-hydroxyethyl)benzonitrile.

    • Halogenation: The alcohol is converted to the corresponding bromide, 2-(2-bromoethyl)benzonitrile, using phosphorus tribromide.

    • Ammonolysis: Finally, the bromide is treated with ammonia under pressure to yield 2-(2-cyanophenyl)ethan-1-amine.

  • Purification: The final amine product is purified by vacuum distillation.

Protocol 1.2: Acetylation of 2-(2-Cyanophenyl)ethan-1-amine

Experimental Protocol:

  • Materials: 2-(2-Cyanophenyl)ethan-1-amine, acetic anhydride, pyridine.

  • Procedure:

    • In a reactor, dissolve 2-(2-cyanophenyl)ethan-1-amine in pyridine.

    • Cool the solution and add acetic anhydride dropwise while maintaining the temperature.

    • Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure to obtain the crude N-(2-(2-cyanophenyl)ethyl)acetamide.

  • Purification: The crude product can be purified by recrystallization.

Step 2: Bischler-Napieralski Cyclization

This step involves the intramolecular cyclization of the amide intermediate to form the dihydroisoquinoline ring system.

G A N-(2-(2-Cyanophenyl)ethyl)acetamide B Dehydrating Agent (POCl3, P2O5) A->B C Intramolecular Electrophilic Aromatic Substitution B->C D 8-Cyano-1-methyl-3,4-dihydroisoquinoline C->D

Figure 3: Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate.

Experimental Protocol:

  • Materials: N-(2-(2-Cyanophenyl)ethyl)acetamide, phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), toluene.[1][2]

  • Safety Precautions: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[3][4][5][6]

  • Procedure:

    • In a glass-lined reactor, suspend N-(2-(2-cyanophenyl)ethyl)acetamide and phosphorus pentoxide in toluene.

    • Heat the mixture to reflux.

    • Slowly add phosphoryl chloride to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

    • Maintain the reaction at reflux until completion, as monitored by HPLC.

    • Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

    • Filter the precipitate, wash it with water, and dry it.

  • Purification: The crude 8-cyano-1-methyl-3,4-dihydroisoquinoline can be purified by recrystallization from a suitable solvent system.

Data Presentation:

ParameterValueReference
ReactantN-(2-(2-Cyanophenyl)ethyl)acetamide-
ReagentsPOCl₃, P₂O₅[1][2]
SolventToluene[2]
TemperatureReflux[1]
Reaction Time2-4 hours (monitor by HPLC)-
Expected Yield70-85%-

Step 3: Dehydrogenation to this compound

The final step is the aromatization of the dihydroisoquinoline intermediate to the desired this compound.

G A 8-Cyano-1-methyl-3,4-dihydroisoquinoline B Catalyst (10% Pd/C) A->B C Aromatization B->C D This compound C->D

Figure 4: Dehydrogenation of the dihydroisoquinoline intermediate.

Experimental Protocol:

  • Materials: 8-Cyano-1-methyl-3,4-dihydroisoquinoline, 10% Palladium on Carbon (Pd/C), high-boiling solvent (e.g., decalin or xylene).

  • Procedure:

    • In a suitable reactor, dissolve 8-cyano-1-methyl-3,4-dihydroisoquinoline in the chosen high-boiling solvent.

    • Add 10% Pd/C catalyst to the solution.

    • Heat the mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

    • After the reaction is complete, cool the mixture and filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by fractional distillation under high vacuum or by recrystallization from a suitable solvent. The purity of aromatic nitriles can be improved by these methods to remove impurities.[7]

Data Presentation:

ParameterValueReference
Reactant8-Cyano-1-methyl-3,4-dihydroisoquinoline-
Catalyst10% Palladium on Carbon (Pd/C)[8]
SolventDecalin or Xylene-
TemperatureReflux-
Reaction Time6-12 hours (monitor by GC-MS)-
Expected Yield>90%-

The presented application notes and protocols describe a viable and scalable synthetic route for the industrial production of this compound. The proposed three-step synthesis employs well-established chemical reactions and considers aspects of industrial applicability, including the use of common reagents and purification techniques. Adherence to strict safety protocols, particularly when handling hazardous materials like phosphoryl chloride, is paramount. The provided data tables and diagrams offer a clear and concise overview of the process, intended to guide researchers and drug development professionals in the scale-up synthesis of this important heterocyclic compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Isoquinoline-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this key chemical intermediate.

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other bioactive molecules. Its synthesis, however, can present several challenges. This guide provides detailed information on the most common synthetic routes, potential pitfalls, and strategies for success.

Frequently Asked questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • The Sandmeyer Reaction: This route starts with 8-aminoisoquinoline, which is converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.

  • Palladium-Catalyzed Cyanation: This method utilizes 8-bromoisoquinoline as the starting material and introduces the cyanide group through a cross-coupling reaction catalyzed by a palladium complex.

Q2: I am planning a Sandmeyer reaction to synthesize this compound. What are the critical parameters to control?

A2: The Sandmeyer reaction's success is highly dependent on careful control of the reaction conditions. The most critical parameters are:

  • Temperature: Diazotization (the formation of the diazonium salt) must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.

  • Acidity: A sufficient excess of acid is crucial during diazotization to prevent unwanted side reactions, such as the formation of azo compounds.

  • Reagent Quality: Use fresh, high-quality sodium nitrite and copper(I) cyanide. Copper(I) salts can oxidize over time, which will reduce their catalytic activity.

Q3: What are common byproducts in the Sandmeyer synthesis of this compound?

A3: Common byproducts include the formation of 8-hydroxyisoquinoline (from the reaction of the diazonium salt with water), biaryl compounds, and unreacted 8-aminoisoquinoline. To minimize these, it is crucial to maintain low temperatures and add the diazonium salt solution to the cyanide solution carefully.

Q4: I am considering a palladium-catalyzed cyanation of 8-bromoisoquinoline. What are the main challenges with this approach?

A4: A primary challenge in palladium-catalyzed cyanation is catalyst poisoning by the cyanide ions, which can coordinate strongly to the palladium center and inhibit its catalytic activity.[1][2] Strategies to mitigate this include using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and careful selection of ligands.[1][3] Another common issue is the formation of a debrominated side product, isoquinoline.[4]

Q5: How can I minimize the formation of the debrominated byproduct in the palladium-catalyzed cyanation?

A5: Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, can be minimized by:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Choice of Base: The base can influence the extent of this side reaction, so optimization may be necessary.[4]

  • Ligand Selection: The choice of phosphine ligand can also play a role in suppressing this unwanted reaction.

Troubleshooting Guides

Sandmeyer Reaction from 8-Aminoisoquinoline
Problem Potential Cause Troubleshooting Step
Low or No Product Yield Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.- Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step.[5]- Verify the use of at least one equivalent of sodium nitrite and a sufficient excess of mineral acid.[5]
Decomposition of the diazonium salt.- Use the diazonium salt solution immediately after its preparation; do not store it.- Maintain low temperatures throughout the diazotization and the subsequent addition to the cyanide solution.[5]
Inactive copper(I) cyanide.- Use freshly prepared or high-quality commercial copper(I) cyanide. Older batches may be partially oxidized and less effective.
Formation of a Tarry Mixture Azo coupling side reaction.- Ensure sufficient excess of acid is used during diazotization to fully protonate the starting amine and prevent it from acting as a coupling partner.
Uncontrolled temperature increase.- Add the sodium nitrite solution slowly and monitor the internal temperature of the reaction closely.- Add the diazonium salt solution to the cyanide solution at a controlled rate to manage the exothermic reaction and nitrogen gas evolution.
Significant 8-Hydroxyisoquinoline Byproduct Reaction of the diazonium salt with water.- Minimize the amount of water in the reaction mixture where possible.- Ensure the diazonium salt is added to the cyanide solution and not the other way around.
Palladium-Catalyzed Cyanation of 8-Bromoisoquinoline
Problem Potential Cause Troubleshooting Step
Low or No Product Yield Catalyst poisoning by cyanide.- Use a less soluble cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1]- Employ bulky, electron-rich phosphine ligands (e.g., dppf) which can stabilize the palladium catalyst.[6]- Consider the use of additives like zinc formate dihydrate, which can help reactivate the palladium catalyst.[6]
Inactive catalyst.- Use a pre-catalyst that is readily activated or ensure efficient in-situ generation of the active Pd(0) species.[1]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[4]
Poor ligand choice.- Screen a variety of phosphine ligands (e.g., dppf, XPhos, SPhos) to find the optimal one for this specific substrate.[4]
Significant Debromination (Hydrodehalogenation) Presence of water or other protic sources.- Use anhydrous solvents and reagents and maintain a strict inert atmosphere.[4]
Suboptimal base.- Screen different bases (e.g., inorganic carbonates, organic amines) to identify one that minimizes this side reaction.[4]
Incomplete Reaction Poor solubility of reagents.- Choose a solvent system in which all components are sufficiently soluble at the reaction temperature. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are common choices.[3][6]
Insufficient reaction time or temperature.- Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature as needed. Typical temperatures range from 80-120°C.[6]

Experimental Protocols

Representative Protocol 1: Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction on aromatic amines.[5][7]

Step 1: Diazotization of 8-Aminoisoquinoline

  • In a flask equipped with a magnetic stirrer, dissolve 8-aminoisoquinoline (1.0 equiv) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄, 2.5-3.0 equiv).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equiv) dropwise, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 15-30 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).[5]

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 equiv) and sodium or potassium cyanide (1.2-1.5 equiv) in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at a low temperature for a period, then warm to room temperature or slightly above (e.g., 50-60°C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Palladium-Catalyzed Cyanation

This protocol is based on general procedures for the palladium-catalyzed cyanation of aryl bromides.[1][6]

  • To an oven-dried Schlenk tube or reaction vial, add 8-bromoisoquinoline (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6-1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄, 1-5 mol%), and a phosphine ligand (e.g., dppf, 2-10 mol%).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., DMF or DMAc) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Sandmeyer Reaction

Troubleshooting_Sandmeyer start Low or No Product Yield q1 Was diazotization complete? start->q1 sol1 Check temperature control (0-5°C). Verify excess nitrous acid with starch-iodide paper. Ensure correct stoichiometry of NaNO₂ and acid. q1->sol1 No q2 Was the diazonium salt stable? q1->q2 Yes end Improved Yield sol1->end sol2 Use diazonium salt immediately. Maintain low temperature during handling and addition. q2->sol2 No q3 Was the CuCN catalyst active? q2->q3 Yes sol2->end sol3 Use fresh, high-quality CuCN. q3->sol3 No sol3->end

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Decision Tree for Selecting a Synthetic Route to this compound

Synthetic_Route_Decision start Starting Material Availability sm1 8-Aminoisoquinoline Available start->sm1 Yes sm2 8-Bromoisoquinoline Available start->sm2 No route1 Sandmeyer Reaction sm1->route1 route2 Palladium-Catalyzed Cyanation sm2->route2 consider1 Considerations: - Low temperature control is critical. - Diazonium salt instability. - Use of toxic cyanides. route1->consider1 consider2 Considerations: - Catalyst cost and poisoning. - Anhydrous conditions required. - Potential for debromination side product. route2->consider2

Caption: Decision tree for choosing a synthetic route.

Product Characterization

While specific spectral data for this compound was not found in the search results, the following are expected characteristic peaks based on its structure. Researchers should always confirm the identity of their synthesized product using a combination of spectroscopic methods.

  • ¹H NMR: The spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline ring system will have characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The spectrum would show 10 distinct signals for the 10 carbon atoms in the molecule, including a signal for the nitrile carbon (typically in the range of δ 115-125 ppm) and signals for the aromatic carbons.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (154.17 g/mol ) would be observed.[8]

This technical support guide is intended to assist researchers in navigating the challenges of synthesizing this compound. Careful planning, optimization of reaction conditions, and thorough characterization of the product are essential for a successful outcome.

References

Technical Support Center: Optimizing Reaction Conditions for Isoquinoline-8-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Isoquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-aminoisoquinoline. This two-step process involves the diazotization of the amino group, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2][3][4]

Q2: My diazotization of 8-aminoisoquinoline seems to be failing. What are the common causes?

Low temperatures (0-5 °C) are critical for the stability of the diazonium salt. Ensure your reaction is adequately cooled throughout the addition of sodium nitrite. Also, verify the purity and stoichiometry of your sodium nitrite and the acid used (commonly hydrochloric or sulfuric acid).[4] Incomplete dissolution of the starting amine in the acid can also lead to poor diazotization.

Q3: I am observing a significant amount of byproduct formation during the Sandmeyer reaction. What could be the issue?

Byproduct formation in Sandmeyer reactions can be attributed to several factors. Premature decomposition of the diazonium salt can lead to the formation of 8-hydroxyisoquinoline. The presence of excess water or elevated temperatures can promote this side reaction. Additionally, the formation of biaryl compounds can occur, which is indicative of a radical-mediated side reaction.[1]

Q4: How can I improve the yield of the cyanation step?

To improve the yield of the Sandmeyer cyanation, ensure that the copper(I) cyanide solution is freshly prepared and homogenous. The diazonium salt solution should be added slowly to the copper(I) cyanide solution to maintain a controlled reaction rate and temperature. The pH of the reaction mixture can also influence the outcome; for cyanations, a neutral or slightly basic condition is often preferred during the displacement step.

Q5: What are the best practices for purifying the final this compound product?

Purification of this compound typically involves extraction of the crude product into an organic solvent, followed by column chromatography. The choice of solvent system for chromatography will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Diazotization - Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a calibrated thermometer to monitor the internal reaction temperature. - Verify the quality and stoichiometry of sodium nitrite and the acid. - Ensure complete dissolution of 8-aminoisoquinoline in the acid before adding sodium nitrite.
Decomposition of Diazonium Salt - Keep the diazonium salt solution cold until it is used in the next step. - Avoid exposing the diazonium salt to direct sunlight or high temperatures.
Inactive Copper(I) Cyanide - Use freshly prepared or high-quality commercial copper(I) cyanide. - Ensure the copper(I) cyanide is fully dissolved or suspended in the reaction solvent.
Suboptimal Reaction Conditions for Cyanation - Control the rate of addition of the diazonium salt solution to the copper(I) cyanide solution. - Optimize the reaction temperature for the cyanation step; while the diazotization requires cold conditions, the Sandmeyer reaction itself may require gentle warming to proceed to completion.
Product Loss During Workup - Ensure the pH is adjusted correctly during the workup to minimize product solubility in the aqueous phase. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
Formation of Tarry Materials
Potential Cause Troubleshooting Steps
High Reaction Temperature - Carefully control the temperature during both the diazotization and the Sandmeyer reaction. Exothermic reactions can lead to a rapid increase in temperature. - Use an ice bath to manage the reaction temperature effectively.
Incorrect Stoichiometry - Double-check the molar ratios of all reagents. An excess of certain reagents can lead to polymerization and tar formation.
Concentrated Reagents - Ensure adequate solvent is used to prevent the reaction mixture from becoming too concentrated, which can promote side reactions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction on amino-substituted aza-aromatics and should be optimized for specific laboratory conditions.[4]

Step 1: Diazotization of 8-Aminoisoquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 8-aminoisoquinoline (1.0 eq) in a suitable aqueous acid (e.g., 3 M HCl) at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred 8-aminoisoquinoline solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation start 8-Aminoisoquinoline in Acid na_no2 Add NaNO2 (aq) (0-5 °C) start->na_no2 diazonium Isoquinoline-8-diazonium Salt na_no2->diazonium addition Add Diazonium Salt (<10 °C) diazonium->addition cu_cn CuCN/KCN Solution cu_cn->addition reaction Warm to RT, then Heat (50-60 °C) addition->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low or No Product Yield cause1 Inefficient Diazotization problem->cause1 cause2 Diazonium Salt Decomposition problem->cause2 cause3 Inactive CuCN problem->cause3 cause4 Poor Cyanation Conditions problem->cause4 sol1 Check Temperature (0-5 °C) Verify Reagent Quality cause1->sol1 sol2 Keep Diazonium Salt Cold Use Immediately cause2->sol2 sol3 Use Fresh/High-Quality CuCN cause3->sol3 sol4 Control Addition Rate Optimize Temperature cause4->sol4

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Purification of Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Isoquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the required final purity.

Q2: What are the likely impurities I might encounter in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route but commonly include:

  • Unreacted starting materials: Precursors from the synthesis that were not fully consumed.

  • Reaction by-products: Other isoquinoline isomers or related compounds formed during the reaction.

  • Residual solvents: Solvents used in the synthesis or workup, such as toluene, dichloromethane, or ethanol.

  • Degradation products: Compounds formed by the decomposition of the product, potentially due to exposure to air, light, or high temperatures.[1]

Q3: My crude product is a brownish color. Is this normal?

A3: Pure isoquinoline and its derivatives are often colorless or pale yellow. A brownish color typically indicates the presence of impurities, which can be colored by-products or degradation products.[1] Purification is necessary to remove these colored impurities.

Q4: How do I choose a suitable solvent for recrystallization?

A4: An ideal recrystallization solvent (or solvent system) is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

Q5: What is a mixed solvent recrystallization, and when should I use it?

A5: A mixed solvent recrystallization is used when a single solvent is not ideal. It involves a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[3] This technique is useful when your compound is too soluble in one solvent and not soluble enough in another at all temperatures.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. / Cooling is too rapid.- Use a lower boiling point solvent. - Add a small amount of additional hot solvent to the oiled-out solution and reheat until clear before cooling slowly. - Ensure a slow cooling rate; insulate the flask.
No crystals form upon cooling The solution is not saturated (too much solvent was added). / The compound is very soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try adding a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2] - If using a single solvent, try a mixed-solvent system.
Low recovery of purified product Too much solvent was used. / The crystals were filtered before crystallization was complete. / The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] - Ensure the solution has cooled completely (an ice bath can be used after cooling to room temperature) before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent did not effectively separate the impurity. / The cooling was too rapid, trapping impurities.- Select a different recrystallization solvent or solvent system. - Ensure slow cooling to allow for proper crystal lattice formation.[3][5]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC plate The solvent system is not optimal.- Adjust the polarity of the eluent. For better separation of close spots, try a less polar solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[6]
Compound streaks on the TLC plate The compound may be too polar for the solvent system or acidic/basic. / The sample is overloaded on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound like an isoquinoline). - Spot a more dilute sample on the TLC plate.
The compound will not elute from the column The eluent is not polar enough. / The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).[7] - If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help.[7]
Cracks appear in the silica gel bed Improper packing of the column. / The column ran dry.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.
Broad or tailing bands during elution The column is overloaded with the sample. / The compound is not sufficiently soluble in the mobile phase. / Strong interaction with the stationary phase.- Reduce the amount of crude material loaded onto the column. - Choose a mobile phase in which the compound is more soluble. - Add a modifier like triethylamine to the eluent for basic compounds.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

  • Promising single solvents for nitrogen heterocycles include ethanol, acetone, and ethyl acetate.

  • Common mixed solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexanes.

2. Recrystallization Procedure (Single Solvent):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.[4]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Table 1: Potential Recrystallization Solvents for this compound This table is based on common solvents for similar compounds and may require experimental verification.

Solvent/Solvent SystemRationale
EthanolGood for moderately polar compounds.
Ethyl Acetate / HexanesA versatile mixed-solvent system for compounds of intermediate polarity.
Acetone / WaterAnother common mixed-solvent system for moderately polar compounds.
Toluene / HeptaneSuitable for less polar compounds; may be effective if impurities are significantly more or less polar.[3]
Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure that should be optimized based on preliminary TLC analysis.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

  • The ideal eluent system should give an Rf value of 0.2-0.4 for this compound and good separation from impurities.

2. Column Preparation:

  • Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Add a thin layer of sand on top of the silica gel.

3. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Potential Mobile Phases for Column Chromatography of this compound This table is based on common solvent systems for similar compounds and should be optimized with TLC.

Mobile Phase SystemPolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumA good starting point for many organic compounds. The ratio can be adjusted to achieve the desired separation.[6]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds that do not elute with less polar systems.
Hexanes / AcetoneLow to MediumAn alternative to the hexanes/ethyl acetate system.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystallize Crystallization cool->crystallize vac_filter Vacuum Filtration crystallize->vac_filter dry Drying vac_filter->dry pure Pure this compound dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start Purification Attempt check_purity Check Purity (TLC, mp, etc.) start->check_purity is_pure Is it pure? check_purity->is_pure success Successful Purification is_pure->success Yes failure Identify Problem is_pure->failure No recrystallization Recrystallization Issue? failure->recrystallization column Column Chromatography Issue? recrystallization->column No troubleshoot_recryst Consult Recrystallization Troubleshooting Guide recrystallization->troubleshoot_recryst Yes troubleshoot_column Consult Column Troubleshooting Guide column->troubleshoot_column Yes repurify Re-purify troubleshoot_recryst->repurify troubleshoot_column->repurify repurify->start

Caption: A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of Isoquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and practical laboratory syntheses for this compound typically involve the functionalization of a pre-existing isoquinoline core at the 8-position. The two primary routes are:

  • Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cyanation: This involves reacting an 8-halo-isoquinoline (e.g., 8-bromoisoquinoline or 8-chloroisoquinoline) with a cyanide source. Common methods include the Rosenmund-von Braun reaction (using CuCN) or palladium-catalyzed cyanation.[1][2]

  • Sandmeyer Reaction: This route starts with 8-aminoisoquinoline, which is converted to a diazonium salt and then reacted with a copper(I) cyanide salt to introduce the nitrile group.[3][4][5]

Q2: I am seeing an unexpected peak in my mass spectrum corresponding to a mass of +15 amu higher than my product. What could it be?

A2: An increase of 15 amu often suggests the presence of a methoxy group (-OCH₃) instead of a cyano group (-CN) if methanol was used as a solvent or was present as an impurity during a nucleophilic substitution reaction. Under certain catalytic conditions, the solvent can act as a nucleophile.

Q3: My NMR spectrum shows the absence of a nitrile peak but the presence of aromatic protons. What might have happened?

A3: This outcome strongly suggests a failed cyanation reaction. The starting material, likely an 8-halo-isoquinoline or 8-aminoisoquinoline, may be unreacted. In the case of a Sandmeyer reaction, a potential byproduct is isoquinoline itself, resulting from the reduction of the diazonium salt intermediate.

Q4: I have a significant amount of a byproduct with a mass corresponding to isoquinolin-8-ol. How did this form?

A4: The formation of isoquinolin-8-ol is a common byproduct in the Sandmeyer reaction if water is present and competes with the cyanide nucleophile in attacking the diazonium salt.[5] It can also occur in nucleophilic substitution reactions if reaction conditions are not sufficiently anhydrous.

Troubleshooting Common Byproducts

The synthesis of this compound can be accompanied by the formation of several byproducts. The nature of these byproducts is dependent on the chosen synthetic route.

Byproducts in Cyanation of 8-Halo-isoquinoline
Byproduct NameStructureCommon CausePrevention and Troubleshooting
8-Halo-isoquinoline (Starting Material) Varies (e.g., 8-Bromo-isoquinoline)Incomplete reaction due to low temperature, insufficient reaction time, or catalyst deactivation.Increase reaction temperature, extend reaction time, or use fresh catalyst. Ensure reagents are pure.
Isoquinoline Reductive dehalogenation, particularly in palladium-catalyzed reactions with a hydrogen source.Use an inert atmosphere and anhydrous solvents. Screen different phosphine ligands for the palladium catalyst.
Isoquinoline-8-carboxamide Partial hydrolysis of the nitrile product during workup or purification, especially under acidic or basic conditions.Perform workup under neutral pH conditions and avoid prolonged exposure to strong acids or bases. Use anhydrous solvents for chromatography.
Byproducts in Sandmeyer Reaction of 8-Amino-isoquinoline
Byproduct NameStructureCommon CausePrevention and Troubleshooting
Isoquinolin-8-ol Reaction of the intermediate diazonium salt with water.[3]Maintain low temperatures during diazotization and cyanation. Ensure all reagents and solvents are anhydrous.
8,8'-Biisoquinoline Radical side reaction leading to the coupling of two isoquinoline radicals.[5]Use a sufficient excess of the copper cyanide salt to trap the aryl radical intermediate effectively.
8-Chloro/8-Bromo-isoquinoline If the diazotization is performed in the presence of HCl or HBr, the halide can compete with cyanide as a nucleophile.Use a non-halogenated acid like sulfuric acid for the diazotization step.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Cyanation of 8-Bromoisoquinoline

This protocol is a general guideline and may require optimization.

Materials:

  • 8-Bromoisoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 8-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Add anhydrous DMF via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Visual Guides

Experimental Workflow for Cyanation

G Experimental Workflow: Palladium-Catalyzed Cyanation reagents Combine Reactants: 8-Bromoisoquinoline, Zn(CN)2, Pd2(dba)3, dppf in DMF reaction Heat under Inert Atmosphere (120 °C) reagents->reaction Degas workup Aqueous Workup and Extraction reaction->workup Cool and Dilute purification Column Chromatography workup->purification Concentrate product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Byproduct Formation

G Troubleshooting Byproduct Formation start Analysis shows byproduct formation q1 What is the mass of the byproduct? start->q1 a1_mass_start Mass = Starting Material q1->a1_mass_start Same as starting material a2_mass_phenol Mass = Isoquinolin-8-ol q1->a2_mass_phenol M+1 (vs -Br) or M-26 (vs -CN) a3_mass_amide Mass = Carboxamide q1->a3_mass_amide M+18 of product a1_sol Incomplete Reaction: - Increase temperature - Increase reaction time - Check catalyst activity a1_mass_start->a1_sol a2_sol Water Contamination: - Use anhydrous solvents - Maintain inert atmosphere a2_mass_phenol->a2_sol a3_sol Hydrolysis: - Neutral pH workup - Avoid protic solvents in chromatography a3_mass_amide->a3_sol

Caption: A decision tree for identifying and addressing common byproducts.

Reaction Conditions vs. Byproduct Formation

G Impact of Reaction Conditions on Byproduct Formation cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts temp Temperature incomplete Incomplete Reaction temp->incomplete Too Low degradation Decomposition temp->degradation Too High time Reaction Time time->incomplete Too Short water Presence of Water phenol Isoquinolin-8-ol water->phenol Present

Caption: Relationship between reaction conditions and byproduct formation.

References

"stability and degradation of Isoquinoline-8-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Isoquinoline-8-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place.[1] Specifically, storage at 0-8°C is advised.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is a good practice to minimize potential degradation.

Q2: What is the general chemical stability of this compound?

A2: this compound is a relatively stable aromatic heterocyclic compound.[1] The isoquinoline ring system is aromatic, which confers a degree of stability.[2][3] However, the presence of the electron-withdrawing nitrile group at the 8-position can influence its reactivity and stability under certain conditions. Like many organic molecules, it can be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to UV light.[4][5]

Q3: How does the carbonitrile group affect the stability of the isoquinoline ring?

A3: The carbonitrile (cyano) group is an electron-withdrawing group. Its presence on the isoquinoline ring can impact the electron density of the aromatic system. This can affect its susceptibility to both electrophilic and nucleophilic attack. While specific data for the 8-position is limited, in general, electron-withdrawing groups can deactivate the ring towards electrophilic substitution and may activate it for nucleophilic substitution, particularly at positions ortho and para to the substituent. The nitrile group itself can also undergo chemical transformations, such as hydrolysis to a carboxylic acid under strong acidic or basic conditions.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of isoquinolines and aromatic nitriles.

  • Hydrolysis: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the nitrile group to form isoquinoline-8-carboxamide and subsequently isoquinoline-8-carboxylic acid.

  • Oxidation: The isoquinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products under strong oxidizing conditions.[6]

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products. The specific products would depend on the solvent and atmosphere.

  • Metabolic Degradation: In a biological system, isoquinoline derivatives can undergo metabolic transformations. Common metabolic pathways for isoquinolines include hydroxylation of the aromatic ring and N-oxidation.[7] The nitrile group may also be subject to enzymatic hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Question: I am observing variable potency or activity of this compound in my cell-based assays. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be indicative of compound degradation in your assay medium.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.

      • Assess Stability in Assay Media: Perform a short-term stability study of this compound in your specific cell culture medium. Incubate the compound in the medium for the duration of your assay, and then analyze the sample by HPLC to check for degradation.

      • Control for Light Exposure: Protect your stock solutions and assay plates from direct light, as the compound may be photolabile.

      • Check pH of Solutions: Ensure the pH of your final assay solution is within a stable range for the compound.

Issue 2: Appearance of unknown peaks in HPLC analysis after sample work-up.

  • Question: After performing a reaction with this compound and working up the sample, I see new, unexpected peaks in my HPLC chromatogram. What could be the cause?

  • Answer: The appearance of new peaks suggests either side reactions or degradation of your target compound during the reaction or work-up conditions.

    • Troubleshooting Steps:

      • Analyze Reaction Conditions:

        • Temperature: Was the reaction performed at an elevated temperature for a prolonged period? Consider if a lower temperature could be used.

        • pH: Were strongly acidic or basic reagents used? If so, the nitrile group may have hydrolyzed. Neutralize the reaction mixture promptly and gently during work-up.

      • Evaluate Work-up Procedure:

        • Acid/Base Washes: Prolonged exposure to aqueous acid or base during extraction can cause hydrolysis. Use dilute solutions and minimize contact time.

        • Silica Gel Chromatography: Some compounds can degrade on silica gel. If you suspect this, try using a different stationary phase (e.g., alumina) or minimize the time the compound spends on the column.

      • Characterize Unknown Peaks: If possible, isolate and characterize the major unknown peaks by techniques like LC-MS or NMR to identify the degradation products. This will provide valuable information about the degradation pathway.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Product(s)
0.1 M HCl24 hours60°C~15%Isoquinoline-8-carboxamide, Isoquinoline-8-carboxylic acid
0.1 M NaOH8 hours40°C~25%Isoquinoline-8-carboxylic acid
3% H₂O₂24 hours25°C~5%This compound N-oxide
Heat (Solid State)7 days80°C<2%No significant degradation
UV Light (254 nm)48 hours25°C~10%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][5][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 40°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at 80°C for 7 days.

    • At the end of the study, dissolve the solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze samples at various time points by HPLC.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase could be a gradient of acetonitrile and water (with a modifier like 0.1% formic acid).

    • Monitor the elution of the parent compound and any new peaks using a UV detector at an appropriate wavelength.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

Mandatory Visualization

Stability_Testing_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Forced Degradation Conditions cluster_Analysis Analysis Start Start: this compound StockSolution Prepare Stock Solution (1 mg/mL) Start->StockSolution Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Oxidation Oxidation (3% H₂O₂, 25°C) Thermal Thermal Stress (Solid, 80°C) Photo Photostability (UV Light, 25°C) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation Parent This compound Amide Isoquinoline-8-carboxamide Parent->Amide H⁺/OH⁻, H₂O N_Oxide This compound N-oxide Parent->N_Oxide [O] (e.g., H₂O₂) Acid Isoquinoline-8-carboxylic acid Amide->Acid H⁺/OH⁻, H₂O

Caption: Potential degradation pathways of this compound.

References

"troubleshooting low yields in Bischler-Napieralski synthesis of isoquinolines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and their subsequent oxidation to isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][4]

Q2: My reaction is resulting in a low yield or has failed completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[1]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1][2]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][5] This is particularly prevalent when the resulting styrene is highly conjugated.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1][6]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate.[1]

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]

  • For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates.[1][3][4] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][2][3]

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.

Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1]
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization.
Formation of a Styrene Side-Product The retro-Ritter reaction is competing with the desired cyclization. This is more likely if the resulting styrene is highly conjugated.Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[5] Alternatively, a procedure using oxalyl chloride to form an N-acyliminium intermediate can be employed to avoid fragmentation.[1][5]
Reaction Mixture Becomes a Thick Tar Polymerization or decomposition of starting material/product at high temperatures.Carefully control the reaction temperature. Ensure sufficient solvent is used to maintain a stirrable mixture. Monitor the reaction closely and stop it once the starting material is consumed.[6]

Experimental Protocols

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1]

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then carefully quenched with ice and made basic with an aqueous solution of sodium hydroxide or ammonia.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][2]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1][2]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Visualizations

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski_Mechanism cluster_step1 Step 1: Activation of Amide cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Oxidation (Optional) Amide β-Arylethylamide Activated_Intermediate Activated Intermediate (Imidoyl Phosphate or Nitrilium Ion Precursor) Amide->Activated_Intermediate Reagent Dehydrating Agent (e.g., POCl3) Cyclization_TS Electrophilic Aromatic Substitution Activated_Intermediate->Cyclization_TS Dihydroisoquinoline_Cation Dihydroisoquinoline Cation Cyclization_TS->Dihydroisoquinoline_Cation Dihydroisoquinoline 3,4-Dihydroisoquinoline Dihydroisoquinoline_Cation->Dihydroisoquinoline -H+ Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidizing_Agent Oxidizing Agent (e.g., Pd/C, S)

Caption: General mechanism of the Bischler-Napieralski reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low or No Yield Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Check_Reagent Is the dehydrating agent strong enough? Check_Substrate->Check_Reagent Yes Solution_Substrate Consider alternative synthesis if ring is highly deactivated. Check_Substrate->Solution_Substrate No Check_Conditions Are the reaction conditions (temp, time) appropriate? Check_Reagent->Check_Conditions Yes Solution_Reagent Use a stronger dehydrating agent (e.g., P2O5/POCl3 or Tf2O). Check_Reagent->Solution_Reagent No Check_Side_Reaction Is the retro-Ritter side-product observed? Check_Conditions->Check_Side_Reaction Yes Solution_Conditions Optimize temperature and time. Use milder conditions for sensitive substrates. Check_Conditions->Solution_Conditions No Solution_Side_Reaction Use nitrile as solvent or employ oxalyl chloride method. Check_Side_Reaction->Solution_Side_Reaction Yes End Improved Yield Check_Side_Reaction->End No Solution_Substrate->End Solution_Reagent->End Solution_Conditions->End Solution_Side_Reaction->End

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

References

Technical Support Center: Alternative Greener Synthetic Routes for Isoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the greener synthesis of Isoquinoline-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives to traditional synthetic methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for greener synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of traditional synthetic routes to isoquinoline derivatives?

A1: Traditional methods for synthesizing the isoquinoline framework, such as the Bischler-Napieralski or Pictet-Spengler reactions, often present challenges from a green chemistry perspective.[1][2] These multi-step protocols frequently rely on harsh conditions, including the use of strong acids (e.g., POCl₃, P₂O₅), toxic reagents, and hazardous solvents.[1] This can lead to the generation of environmentally detrimental byproducts and poor atom economy.

Q2: What are the key principles of greener synthesis for isoquinoline derivatives?

A2: Greener synthetic strategies for isoquinolines focus on several key principles to minimize environmental impact. These include the use of benign solvents (like water or polyethylene glycol), recyclable catalytic systems, atom-economical reactions, and energy-efficient processes such as microwave-assisted or photocatalytic methods.[1][3] The goal is to enhance safety, reduce waste, and improve overall efficiency.

Q3: Are there direct greener methods for the C-H cyanation of isoquinoline to produce this compound?

A3: Direct C-H cyanation of isoquinolines at the C8 position using greener methods is a challenging area of research. While methods for direct C-H functionalization of quinoline N-oxides at the C8 position have been reported, direct greener cyanation of the isoquinoline core at this specific position is not yet well-established in the literature.[4] A more common and practical approach involves a two-step sequence where an 8-substituted isoquinoline (e.g., 8-aminoisoquinoline or 8-bromoisoquinoline) is synthesized first, followed by a cyanation reaction.

Q4: What are some promising greener alternatives for the cyanation step?

A4: Greener alternatives to traditional cyanation methods (e.g., using toxic metal cyanides) are gaining traction. These include photoredox catalysis for the cyanation of aryl halides under mild conditions, often using less toxic cyanide sources.[5][6] Additionally, transition-metal-free cyanation reactions are being developed to reduce heavy metal waste.[7][8]

Proposed Greener Synthetic Workflow for this compound

Based on available greener methodologies, a plausible two-step synthetic route is proposed. This involves the synthesis of an 8-aminoisoquinoline intermediate, followed by a greener Sandmeyer-type cyanation.

G cluster_0 Step 1: Greener Synthesis of 8-Aminoisoquinoline cluster_1 Step 2: Greener Cyanation Start Starting Materials (e.g., Substituted β-phenylethylamine) Reaction1 Greener Cyclization (e.g., Microwave-assisted Bischler-Napieralski) Start->Reaction1 Intermediate1 Dihydroisoquinoline Intermediate Reaction1->Intermediate1 Aromatization Greener Aromatization Intermediate1->Aromatization Intermediate2 8-Substituted Isoquinoline (e.g., 8-Nitroisoquinoline) Aromatization->Intermediate2 Reduction Greener Reduction (e.g., Catalytic Hydrogenation) Intermediate2->Reduction Product1 8-Aminoisoquinoline Reduction->Product1 Reaction2 Greener Sandmeyer-Type Reaction (e.g., Photocatalytic Diazotization/Cyanation) Product1->Reaction2 Product2 This compound Reaction2->Product2

Caption: Proposed two-step greener synthetic workflow for this compound.

Troubleshooting Guides

Step 1: Greener Synthesis of 8-Aminoisoquinoline
Issue Possible Cause(s) Troubleshooting Suggestions
Low yield in cyclization - Incomplete reaction.- Side product formation.- Sub-optimal microwave conditions.- Monitor the reaction closely using TLC.- Optimize microwave power and reaction time.- Ensure starting materials are pure and dry.
Inefficient aromatization - Incomplete oxidation.- Catalyst deactivation.- Use a milder, more efficient oxidizing agent.- If using a catalyst, ensure it is fresh and active.
Incomplete reduction of nitro group - Catalyst poisoning.- Insufficient hydrogen pressure.- Inadequate reaction time.- Use a fresh catalyst or a different type of catalyst.- Optimize hydrogen pressure and reaction time.- Ensure the solvent is appropriate for the reduction.
Step 2: Greener Sandmeyer-Type Cyanation
Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of nitrile - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient cyanation.- Ensure complete dissolution of the amine in the acidic medium before adding the nitrite source.- Maintain a low temperature (0-5 °C) during diazotization.[9]- Use a greener cyanide source and optimize catalyst loading for the cyanation step.
Formation of phenolic byproducts - Decomposition of the diazonium salt in the presence of water.- Use anhydrous solvents for the cyanation step.- Perform the reaction under an inert atmosphere.
Difficulty in product isolation - Product is highly soluble in the reaction medium.- Formation of emulsions during work-up.- Use a different extraction solvent.- Employ a continuous extraction method if necessary.- Break emulsions by adding brine or filtering through celite.

Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Reaction (General Procedure for Dihydroisoquinoline Intermediate)

This protocol is a greener adaptation of the classic Bischler-Napieralski reaction, utilizing microwave irradiation to reduce reaction times and energy consumption.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the N-acylated-β-phenylethylamine (1.0 eq) and a dehydrating agent (e.g., P₂O₅ on a solid support for easier removal) in a suitable high-boiling point, microwave-transparent solvent (e.g., diphenyl ether).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within safe limits.

  • Work-up: After cooling, quench the reaction mixture cautiously with ice-water. Basify the aqueous layer with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Photocatalytic Cyanation of an Aryl Halide (e.g., 8-Bromoisoquinoline) - A Greener Alternative

This protocol describes a greener approach to cyanation, avoiding the use of highly toxic metal cyanides and harsh reaction conditions.

  • Reaction Setup: In a reaction tube, combine the 8-bromoisoquinoline (1.0 eq), a photocatalyst (e.g., an organic dye or a nickel complex), a cyanide source (e.g., 1,4-dicyanobenzene), a base, and a suitable solvent (e.g., a polar aprotic solvent).[5][6]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Photocatalysis: Place the reaction tube in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

The following tables provide a general comparison of traditional versus greener synthetic methods for key transformations relevant to the synthesis of this compound. Please note that specific yields and conditions can vary significantly based on the exact substrates and optimized procedures.

Table 1: Comparison of Cyclization Methods for Isoquinoline Core Synthesis

MethodTypical ConditionsTypical YieldsGreen Chemistry Considerations
Traditional Bischler-Napieralski Reflux in POCl₃ or P₂O₅ in toluene/xylene, several hours.[1]40-70%Use of harsh, corrosive reagents; high energy consumption; generation of significant waste.
Microwave-Assisted Bischler-Napieralski Microwave irradiation at 150-200 °C, 10-30 minutes.[2][10]60-90%Reduced reaction times and energy consumption; potential for solvent-free conditions.

Table 2: Comparison of Cyanation Methods

MethodTypical ConditionsTypical YieldsGreen Chemistry Considerations
Traditional Sandmeyer Reaction Diazotization at 0-5 °C with NaNO₂/HCl, followed by reaction with CuCN.50-80%Use of highly toxic copper cyanide; potential for explosive diazonium salt intermediates.
Photocatalytic Cyanation Visible light irradiation at room temperature with a photocatalyst and a less toxic cyanide source.[5][6]60-95%Mild reaction conditions; avoids highly toxic metal cyanides; potential for lower waste generation.

Visualized Workflows and Pathways

G cluster_0 Microwave-Assisted Synthesis Workflow MW_Start Combine Reactants and Solvent in Microwave Vessel MW_Irradiation Microwave Irradiation (Controlled Temperature and Time) MW_Start->MW_Irradiation MW_Workup Cooling, Quenching, and Extraction MW_Irradiation->MW_Workup MW_Purification Column Chromatography MW_Workup->MW_Purification MW_Product Purified Product MW_Purification->MW_Product

Caption: General experimental workflow for a microwave-assisted organic synthesis.

G cluster_0 Photocatalytic Cyanation Cycle PC_Ground Photocatalyst (PC) PC_Excited Excited Photocatalyst (PC*) PC_Ground->PC_Excited Visible Light SET Single Electron Transfer (SET) PC_Excited->SET Aryl_Radical Aryl Radical Intermediate SET->Aryl_Radical Cyanation_Step Reaction with Cyanide Source Aryl_Radical->Cyanation_Step Product_Formation Product (Aryl Nitrile) Cyanation_Step->Product_Formation Product_Formation->PC_Ground Catalyst Regeneration

References

"handling and storage recommendations for Isoquinoline-8-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and optimal storage of Isoquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: There are varying recommendations for the storage of this compound. Some sources suggest storage at room temperature, while others recommend refrigeration at 0-8°C.[1][2][3] To ensure the long-term stability and integrity of the compound, it is best to refer to the specific instructions provided by the supplier on the product's certificate of analysis.

Q2: How should I handle this compound safely in the laboratory?

A2: this compound should be handled in accordance with good industrial hygiene and safety practices. This includes wearing appropriate personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection.[4] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.

Q3: What are the known hazards associated with this compound?

A3: Based on safety data for the parent compound, isoquinoline, related compounds may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[4] It is crucial to consult the specific Safety Data Sheet (SDS) for this compound for a comprehensive understanding of its potential hazards.

Q4: Is this compound chemically stable?

A4: The product is expected to be chemically stable under standard ambient conditions at room temperature. However, long-term stability is best maintained by adhering to the recommended storage conditions.

Troubleshooting Guide

Issue 1: I am unsure about the correct storage conditions for my recently purchased this compound.

  • Question: My lab has received a shipment of this compound, and I see conflicting storage temperature recommendations online. What should I do?

  • Answer: Always prioritize the storage conditions specified on the manufacturer's product label and the accompanying Certificate of Analysis (COA). If this information is unavailable, storing the compound in a tightly sealed container in a refrigerator at 0-8°C is a cautious approach.[1][2]

Issue 2: The this compound solid appears discolored.

  • Question: The this compound, which should be a yellow solid, has a brownish appearance. Is it still usable?

  • Answer: A brownish appearance can be typical for impure samples of nitrogen heterocycles or could indicate degradation. It is recommended to assess the purity of the compound using an appropriate analytical technique, such as HPLC, before proceeding with your experiment. If the purity is below the required specifications for your application, it is advisable to use a fresh, un-discolored batch.

Issue 3: I need to prepare a solution of this compound. What are the general precautions?

  • Question: What steps should I take when preparing a solution of this compound for my experiment?

  • Answer: When preparing solutions, handle the solid in a well-ventilated area or a chemical fume hood. Wear standard PPE, including gloves and safety glasses.[5] If the solvent is volatile, ensure adequate ventilation to avoid inhaling fumes.

Data Presentation

ParameterRecommendationSource
Storage Temperature 0-8°C[1][2]
Room Temperature[3]
Chemical Stability Stable under standard ambient conditions (room temperature)
Appearance Yellow solid[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, a general workflow for handling and preparing this compound for an experiment would involve:

  • Acclimatization: If stored refrigerated, allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or fume hood, carefully weigh the desired amount of the solid using appropriate weighing paper or a container.

  • Dissolution: Add the weighed solid to the desired solvent in a suitable flask or vial. Stir or sonicate as necessary to ensure complete dissolution.

  • Use: The resulting solution is now ready for use in the intended experimental setup.

Mandatory Visualization

G Troubleshooting Handling and Storage of this compound cluster_0 Initial Check cluster_1 Problem Identification cluster_2 Resolution Steps start Start: Handling or Storing This compound check_sds Consult Product-Specific Safety Data Sheet (SDS) start->check_sds check_coa Review Certificate of Analysis (COA) for Storage Temp check_sds->check_coa issue Identify Issue check_coa->issue storage_issue Uncertain Storage Conditions issue->storage_issue Storage handling_issue Unsafe Handling Concern issue->handling_issue Handling appearance_issue Discoloration Observed issue->appearance_issue Appearance follow_coa Action: Follow COA/Label Recommendation storage_issue->follow_coa refrigerate Alternative: Store at 0-8°C in a Tightly Sealed Container storage_issue->refrigerate If COA is unavailable wear_ppe Action: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_issue->wear_ppe check_purity Action: Assess Purity (e.g., HPLC) appearance_issue->check_purity use_hood Action: Handle in a Well-Ventilated Area/Fume Hood wear_ppe->use_hood discard Decision: If Purity is Low, Use a Fresh Batch check_purity->discard

Caption: Troubleshooting workflow for this compound.

References

"mitigating side reactions during functionalization of Isoquinoline-8-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of Isoquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for mitigating common side reactions encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

A1: The primary side reactions encountered depend on the type of transformation being performed. Key issues include:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the 8-carbonitrile group can hydrolyze to form the corresponding amide or carboxylic acid. This is a very common and often undesired side reaction.

  • Ring reactions at unintended positions: While functionalization is often desired at a specific site, reactions can occur at other positions on the isoquinoline ring. For instance, in electrophilic substitutions, while position 5 is generally favored, substitution at other positions can occur depending on the directing effects of other substituents and reaction conditions. Nucleophilic attack typically occurs at the C-1 position.

  • Over-reduction: During reduction reactions intended to hydrogenate the isoquinoline ring, the nitrile group can also be reduced to a primary amine if the reducing agent is not chemoselective.

  • Polymerization and tar formation: Under harsh reaction conditions, such as high temperatures or strong acids, complex mixtures of polymeric materials and tar can form, significantly reducing the yield of the desired product.

  • Side reactions in cross-coupling: In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), common side products include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.

Q2: How can I prevent the hydrolysis of the 8-carbonitrile group during a reaction?

A2: Preventing the hydrolysis of the nitrile group is critical for many synthetic routes. The following strategies can be employed:

  • Use of anhydrous conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water, which is required for hydrolysis.

  • Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base. For reactions requiring acid catalysis, using a Lewis acid instead of a Brønsted acid might be beneficial.

  • Protecting groups: In multi-step syntheses, the nitrile group can be temporarily converted to a more stable functional group that is less susceptible to hydrolysis and can be reverted to the nitrile in a later step. However, direct protection of nitriles is not as common as for other functional groups. A more practical approach is to carefully select reaction conditions that are compatible with the nitrile functionality.

  • Reaction temperature and time: Keep the reaction temperature as low as possible and monitor the reaction closely to avoid prolonged reaction times, which can increase the likelihood of hydrolysis.

Q3: I am performing a reduction of the isoquinoline ring. How can I avoid reducing the 8-carbonitrile group?

A3: Chemoselective reduction is key. To selectively reduce the isoquinoline ring while preserving the nitrile group, consider the following:

  • Catalytic Hydrogenation: The pyridine ring of isoquinoline can be selectively reduced to a 1,2,3,4-tetrahydroisoquinoline under catalytic hydrogenation (e.g., H₂/Pd/C) in an acidic medium like acetic acid. The nitrile group is generally stable under these conditions. In contrast, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will likely reduce both the isoquinoline ring and the nitrile group.

  • Transfer Hydrogenation: Reagents like sodium borohydride in the presence of a nickel(II) salt or sodium cyanoborohydride in acidic solution can also achieve selective reduction of the heterocyclic ring.

Troubleshooting Guides

Low Yields and Side Products in Suzuki-Miyaura Cross-Coupling Reactions

Problem: When performing a Suzuki-Miyaura coupling with a halo-isoquinoline-8-carbonitrile (e.g., 6-bromo-isoquinoline-8-carbonitrile), you observe low yields of the desired coupled product, along with significant amounts of homocoupled byproducts, dehalogenated starting material, or protodeboronated starting material.[1][2][3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.

Quantitative Data on Suzuki-Miyaura Coupling Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Side Products Observed
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901265Homocoupling, Dehalogenation
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene100885Minor Protodeboronation
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane100692Minimal

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an arylboronic acid with a halo-isoquinoline-8-carbonitrile.

  • Reaction Setup: In a dry Schlenk flask, combine the halo-isoquinoline-8-carbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and anhydrous solvent (e.g., dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Incomplete Reaction or Side Products in Buchwald-Hartwig Amination

Problem: When attempting a Buchwald-Hartwig amination on a halo-isoquinoline-8-carbonitrile, the reaction is sluggish, incomplete, or yields significant amounts of hydrodehalogenation or biaryl side products.[5][6][7]

Logical Relationship Diagram for Buchwald-Hartwig Optimization:

Buchwald_Hartwig_Optimization cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions Start Poor Outcome in Buchwald-Hartwig Amination Catalyst Use Pd₂(dba)₃ or Pd(OAc)₂ Start->Catalyst Base Use a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Start->Base Solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) Start->Solvent Ligand Screen bulky, electron-rich ligands (e.g., BINAP, Xantphos, BrettPhos) Catalyst->Ligand Result Improved Yield and Selectivity Ligand->Result Optimized System Base->Result Optimized System Temperature Optimize temperature (80-110 °C) Solvent->Temperature Temperature->Result Optimized System

Caption: Key parameters for optimizing Buchwald-Hartwig amination reactions.

Quantitative Data on Buchwald-Hartwig Amination Conditions:

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Major Side Product
Pd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Toluene1001660Hydrodehalogenation
Pd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2)THF801285Minimal
BrettPhos Pd G3 (2)-NaOtBu (1.5)Dioxane90890Low levels of biaryl

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a halo-isoquinoline-8-carbonitrile.

  • Reaction Setup: To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the halo-isoquinoline-8-carbonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 80 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Unwanted Nitrile Hydrolysis During Functionalization

Problem: During a reaction that requires acidic or basic conditions (e.g., deprotection, hydrolysis of another functional group), the 8-carbonitrile group is partially or fully hydrolyzed to the corresponding amide or carboxylic acid.

Troubleshooting Guide:

  • Re-evaluate the synthetic route: Can the step requiring harsh pH be avoided or replaced with a milder alternative?

  • Use of non-aqueous conditions: If possible, perform the reaction in an anhydrous organic solvent to limit the availability of water for hydrolysis.

  • Milder Reagents:

    • For acidic conditions: Consider using a Lewis acid (e.g., BF₃·OEt₂) instead of a strong Brønsted acid (e.g., HCl, H₂SO₄).

    • For basic conditions: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) instead of hydroxide-based reagents.

  • Temperature and Time Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the time the nitrile group is exposed to hydrolytic conditions.

Experimental Protocol: Mild Deprotection of a Boc Group without Nitrile Hydrolysis

This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group using milder acidic conditions to preserve the nitrile functionality.

  • Reaction Setup: Dissolve the Boc-protected this compound derivative (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in dioxane (4-5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature.

  • Monitoring: Monitor the progress of the deprotection by TLC, watching for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated solution of NaHCO₃ until the effervescence ceases. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify as needed.

By carefully selecting reaction conditions and understanding the potential side reactions, the functionalization of this compound can be achieved with high yield and purity. This guide provides a starting point for troubleshooting and optimizing your synthetic procedures.

References

Validation & Comparative

Unraveling the Biological Landscape of Isoquinoline Carbonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of isoquinoline-8-carbonitrile and its isomers reveals a landscape of potential therapeutic applications, with nuances in efficacy dependent on the nitrile group's position on the isoquinoline scaffold. While direct comparative studies on all isomers are limited, existing research on individual and substituted derivatives points towards significant potential in anticancer, antimicrobial, and enzyme inhibition activities.

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a carbonitrile (-CN) group, a versatile functional group known to modulate pharmacokinetic and pharmacodynamic properties, gives rise to a family of isomers with distinct biological profiles. This guide provides a comparative overview of the biological activities of this compound and its positional isomers, supported by available experimental data and detailed methodologies.

Comparative Biological Activity

Biological ActivityIsoquinoline-1-carbonitrile & DerivativesIsoquinoline-3-carbonitrile & DerivativesThis compound & DerivativesOther Isomers (e.g., 5-CN, 6-CN, 7-CN) & Derivatives
Anticancer Derivatives show potent activity against various cancer cell lines.[2][3] For example, certain pyrido[2,1-a]isoquinoline-1-carbonitriles exhibit moderate to weak antitumor activity against HepG2, MCF7, and HCT-116 cell lines.[3]Limited specific data available on simple 3-carbonitrile, but the broader quinoline-3-carbonitrile class is an emerging area for kinase inhibitors.8-Chloroisoquinoline-1-carbonitrile is a key intermediate in the synthesis of kinase inhibitors, suggesting potential anticancer applications for derivatives.[4][5]Derivatives of 5-carbonitrile have been explored for anticancer properties. For instance, 5-Fluoroisoquinoline-1-carbonitrile is a synthetic compound with potential as an anti-cancer agent.[6]
Antimicrobial Limited specific data available.Limited specific data available.Limited specific data available.Alkynyl isoquinoline derivatives have shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Enzyme Inhibition Isoquinoline-1-carboxamide derivatives have been shown to inhibit the MAPKs/NF-κB pathway, suggesting anti-inflammatory potential.[8]The quinoline-3-carbonitrile scaffold is recognized for its potential as a kinase inhibitor.The potential for 8-substituted isoquinolines to act as enzyme inhibitors is an active area of research.Isoquinoline derivatives, in general, are known to inhibit various enzymes.[2]
Antiviral Limited specific data available.Limited specific data available.Limited specific data available.Certain isoquinoline alkaloids have demonstrated antiviral activity against a range of viruses.[9]

Note: The table summarizes findings from studies on both the parent isoquinoline carbonitriles and their more complex derivatives. The biological activity is highly dependent on the overall molecular structure.

Experimental Protocols

To ensure the reproducibility and validity of the cited biological activities, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline carbonitrile isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.[5]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the isoquinoline carbonitrile isomer onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around the disk in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Signaling Pathways and Molecular Mechanisms

While specific signaling pathways for each isoquinoline carbonitrile isomer are not fully elucidated, the broader class of isoquinoline derivatives is known to interact with various cellular signaling cascades. For instance, their anticancer effects are often attributed to the modulation of pathways that control cell proliferation, apoptosis, and survival.[10]

// Nodes Isoquinoline_Isomers [label="Isoquinoline\nCarbonitrile Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinases [label="Protein Kinases\n(e.g., EGFR, Src)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Topoisomerases [label="DNA Topoisomerases", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Pathway [label="PI3K/Akt/mTOR\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication\n& Repair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isoquinoline_Isomers -> Kinases [label="Inhibition", color="#5F6368"]; Isoquinoline_Isomers -> DNA_Topoisomerases [label="Inhibition", color="#5F6368"]; Kinases -> MAPK_Pathway [color="#5F6368"]; Kinases -> PI3K_Pathway [color="#5F6368"]; MAPK_Pathway -> Cell_Proliferation [color="#5F6368"]; PI3K_Pathway -> Cell_Proliferation [color="#5F6368"]; DNA_Topoisomerases -> DNA_Replication [color="#5F6368"]; Cell_Proliferation -> Apoptosis [label="Inhibition of leads to", style=dashed, color="#5F6368"]; DNA_Replication -> Apoptosis [label="Inhibition of leads to", style=dashed, color="#5F6368"]; }

Hypothetical signaling pathways targeted by isoquinoline carbonitrile isomers.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the direct comparison of the biological activities of isoquinoline carbonitrile isomers.

// Nodes Synthesis [label="Synthesis & Purification\nof Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(e.g., Cytotoxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Screening [label="Secondary Screening\n(e.g., Antimicrobial, Enzyme Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Identification [label="Lead Isomer\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action\nStudies", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Primary_Screening [color="#5F6368"]; Primary_Screening -> Secondary_Screening [color="#5F6368"]; Secondary_Screening -> Lead_Identification [color="#5F6368"]; Lead_Identification -> Mechanism_Study [color="#5F6368"]; }

Workflow for the comparative biological evaluation of isoquinoline isomers.

References

"comparative analysis of Isoquinoline-8-carbonitrile synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Specifically, the introduction of a carbonitrile group at the 8-position yields isoquinoline-8-carbonitrile, a key intermediate for the synthesis of various therapeutic agents. This guide provides a comparative analysis of two distinct and prominent methods for the synthesis of this compound: the classical Sandmeyer reaction and a modern transition metal-catalyzed cyanation. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and substrate availability.

Method 1: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate. In the context of this compound synthesis, this multi-step process typically begins with the nitration of isoquinoline to yield 8-nitroisoquinoline, followed by reduction to 8-aminoisoquinoline, and finally, the diazotization and cyanation to afford the desired product.

Experimental Protocol:

Step 1: Synthesis of 8-Amino-5-bromoisoquinoline (Precursor to a related 8-aminoisoquinoline)

A general route to 8-substituted isoquinolines involves the nitration of a substituted isoquinoline, followed by reduction. For instance, 5-bromoisoquinoline can be nitrated to give 5-bromo-8-nitroisoquinoline, which is then reduced to 5-bromo-8-aminoisoquinoline.[1] A similar process can be envisioned starting from isoquinoline to obtain 8-aminoisoquinoline.

Step 2: Sandmeyer-like reaction to form this compound

The conversion of the 8-aminoisoquinoline derivative to the 8-carbonitrile is achieved through a Sandmeyer-like reaction.[1] A detailed protocol for a similar transformation, the synthesis of 6-bromoquinoline-8-carbonitrile from 6-bromoquinolin-8-amine, provides a reliable template for this step.

  • Diazotization: 8-Amino-5-bromoisoquinoline (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water is prepared and heated. The freshly prepared diazonium salt solution is then slowly added to the cyanide solution.

  • Work-up and Purification: After the addition is complete, the reaction mixture is heated to drive the reaction to completion. The mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Method 2: Palladium-Catalyzed Cross-Coupling Cyanation

Modern synthetic chemistry offers more direct and often more efficient alternatives to classical methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of an 8-haloisoquinoline, such as 8-bromoisoquinoline, provides a more direct route to this compound, avoiding the multi-step sequence of the Sandmeyer reaction.

Experimental Protocol:

The palladium-catalyzed cyanation of aryl halides is a well-developed methodology.[2] The following protocol is a representative procedure for the cyanation of an aryl bromide, which can be adapted for 8-bromoisoquinoline.

  • Reaction Setup: In a reaction vessel, 8-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like dimethylformamide (DMF) are combined under an inert atmosphere.

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with an aqueous solution (e.g., ammonium chloride) to remove inorganic salts. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to afford pure this compound.

Comparative Analysis of Synthesis Methods

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 8-Amino-5-bromoisoquinoline8-Bromoisoquinoline
Key Reagents NaNO₂, H₂SO₄, CuCN, KCNPd(PPh₃)₄, Zn(CN)₂
Number of Steps Multiple (Nitration, Reduction, Diazotization, Cyanation)Single Step
Reaction Temperature 0-5 °C (Diazotization), Elevated (Cyanation)80-120 °C
Typical Yield Moderate to Good (Varies with each step)Good to Excellent
Substrate Scope Dependent on the stability of the diazonium saltBroad, tolerant of various functional groups
Safety Considerations Diazonium salts can be explosive; use of toxic cyanidesUse of toxic cyanides and palladium catalyst

Signaling Pathways and Experimental Workflows

Synthesis_Comparison Comparative Workflow for this compound Synthesis cluster_sandmeyer Method 1: Sandmeyer Reaction cluster_pd_catalyzed Method 2: Palladium-Catalyzed Cyanation cluster_comparison Comparative Logic SM1 Isoquinoline Int1 8-Nitroisoquinoline SM1->Int1 Nitration Int2 8-Aminoisoquinoline Int1->Int2 Reduction DS Diazonium Salt Int2->DS Diazotization (NaNO2, H2SO4) P1 This compound DS->P1 Cyanation (CuCN) SM2 8-Bromoisoquinoline P2 This compound SM2->P2 Pd-catalyzed Cross-Coupling (Pd(PPh3)4, Zn(CN)2) Decision Choice of Method Factor1 Starting Material Availability Decision->Factor1 Factor2 Number of Steps & Simplicity Decision->Factor2 Factor3 Yield & Efficiency Decision->Factor3 Factor4 Safety & Reagent Toxicity Decision->Factor4

Caption: Comparative workflow of Sandmeyer vs. Pd-catalyzed synthesis.

Conclusion

Both the Sandmeyer reaction and palladium-catalyzed cyanation are viable methods for the synthesis of this compound. The choice between these two approaches will largely depend on the specific requirements of the researcher and the laboratory setting.

The Sandmeyer reaction, while being a classical and well-understood method, involves a multi-step process with potentially hazardous intermediates. However, the starting materials may be more readily accessible and economical.

On the other hand, palladium-catalyzed cyanation offers a more direct and often higher-yielding route from a halogenated precursor. This method generally exhibits broader functional group tolerance and is more amenable to modern high-throughput synthesis approaches. The trade-offs include the cost of the palladium catalyst and the need for careful handling of cyanide reagents and inert atmosphere techniques.

For drug discovery and development professionals, the efficiency and substrate scope of the palladium-catalyzed method may be more advantageous for the rapid generation of diverse this compound derivatives for biological screening. For academic researchers or those with limited access to specialized catalysts, the Sandmeyer reaction remains a practical, albeit more laborious, option.

References

A Spectroscopic Compass: Navigating the Structural Landscape of Isoquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive comparison delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data of isoquinoline and several of its key derivatives, including 1-chloro, 5-nitro, and 5-aminoisoquinoline. By examining the shifts and patterns in their spectra, we can infer the electronic and structural changes imparted by different functional groups, providing a predictive tool for the analysis of other substituted isoquinolines like the 8-carbonitrile variant.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isoquinoline and its derivatives, highlighting the impact of substituent placement and electronic nature on their spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The introduction of substituents onto the isoquinoline ring system causes characteristic shifts in the NMR signals, reflecting changes in the local electronic environments.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

PositionIsoquinoline1-Chloroisoquinoline5-Nitroisoquinoline5-Aminoisoquinoline
H-19.22-9.70~7.6
H-37.587.658.80~7.5
H-48.508.258.45~8.4
H-57.807.85--
H-67.627.708.75~7.2
H-77.707.758.17~7.4
H-87.958.108.17~7.0

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

PositionIsoquinoline1-Chloroisoquinoline5-Nitroisoquinoline5-Aminoisoquinoline
C-1152.7151.8149.4~153
C-3143.2141.5146.3~142
C-4120.6121.2128.3~119
C-4a128.8128.5129.8~128
C-5127.4127.8140.5~108
C-6130.4130.8128.6~129
C-7126.7127.0122.2~126
C-8127.7128.2121.3~129
C-8a135.7136.5133.8~135
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The nitrile group (C≡N) in isoquinoline-8-carbonitrile would exhibit a characteristic sharp absorption band.

Table 3: Key IR Absorption Bands (cm⁻¹) [2]

Vibrational ModeIsoquinoline1-Chloroisoquinoline5-Nitroisoquinoline5-Aminoisoquinoline
Aromatic C-H Stretch3060~3060~3070~3050
C=N Stretch1625~1620~1610~1630
Aromatic C=C Stretch1580, 1495, 14601575, 1490, 14551570, 1500, 14501585, 1505, 1465
C-Cl Stretch-~830--
N-O Stretch (NO₂)--~1530, ~1350-
N-H Stretch (NH₂)---~3400, ~3300
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the isoquinoline system gives rise to characteristic absorption bands in the UV region.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol [1][3]

Compoundπ → π* Transitionsn → π* Transition
Isoquinoline217, 265, 317~330
5-Nitroisoquinoline~220, ~260, ~340-
5-Aminoisoquinoline~230, ~280, ~330-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 5: Mass Spectrometry Data (m/z) [4]

IonIsoquinoline1-Chloroisoquinoline5-Nitroisoquinoline5-Aminoisoquinoline
Molecular Ion (M⁺)129163/165174144
Key Fragments102 ([M-HCN]⁺)128 ([M-Cl]⁺), 101 ([M-HCN-Cl]⁺)144 ([M-NO]⁺), 128 ([M-NO₂]⁺)117 ([M-HCN]⁺)

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used with a spectral width of approximately 200 ppm and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates or using an ATR accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrum is recorded over a range of approximately 200-400 nm.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizing Spectroscopic Analysis and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the isoquinoline core.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification NMR NMR (¹H, ¹³C) purification->NMR IR IR purification->IR UV_Vis UV-Vis purification->UV_Vis MS Mass Spec purification->MS structure Structural Elucidation NMR->structure IR->structure UV_Vis->structure MS->structure comparison Comparison with Derivatives structure->comparison

Caption: General experimental workflow for the synthesis and spectroscopic characterization of isoquinoline derivatives.

substituent_effects cluster_derivatives Derivatives Isoquinoline Isoquinoline Core C8_CN This compound (Electron-withdrawing) Isoquinoline->C8_CN Shifts in NMR, IR (C≡N stretch) C1_Cl 1-Chloroisoquinoline (Electron-withdrawing, Inductive) Isoquinoline->C1_Cl Shifts in NMR, Isotopic pattern in MS C5_NO2 5-Nitroisoquinoline (Strongly Electron-withdrawing) Isoquinoline->C5_NO2 Significant downfield shifts in NMR C5_NH2 5-Aminoisoquinoline (Electron-donating) Isoquinoline->C5_NH2 Upfield shifts in NMR

Caption: Logical relationship of substituent effects on the spectroscopic properties of the isoquinoline core.

Discussion and Conclusion

The spectroscopic data presented provides a clear illustration of how the introduction of different functional groups—chloro, nitro, and amino—alters the electronic distribution and, consequently, the spectral properties of the isoquinoline scaffold.

For the target compound, This compound , we can predict certain spectroscopic features. The electron-withdrawing nature of the nitrile group at the 8-position would be expected to deshield the adjacent protons (H-1 and H-7), causing them to appear at a lower field in the ¹H NMR spectrum compared to the parent isoquinoline. In the ¹³C NMR spectrum, the carbon of the nitrile group would appear at approximately 115-120 ppm, and the carbon to which it is attached (C-8) would also experience a downfield shift. The most definitive feature in the IR spectrum would be a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. The UV-Vis spectrum would likely show a bathochromic (red) shift of the absorption maxima compared to isoquinoline due to the extension of the conjugated system. The mass spectrum would show a molecular ion peak at m/z 154, with a probable fragmentation pattern involving the loss of HCN.

While these predictions provide a valuable starting point, experimental verification is essential for definitive structural confirmation. This guide underscores the importance of a systematic and comparative approach to spectroscopic analysis in the field of medicinal chemistry and drug development. The provided data and protocols serve as a practical resource for researchers working with isoquinoline-based compounds.

References

A Comparative Guide to the Efficacy of Isoquinoline-8-Carbonitrile Based Compounds and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of isoquinoline-based compounds, with a focus on derivatives that share structural similarities with isoquinoline-8-carbonitrile. Due to the limited availability of direct comparative studies on a homologous series of this compound compounds, this guide synthesizes data from various studies on related isoquinoline derivatives to provide a representative understanding of their therapeutic potential. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoquinoline scaffold.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data from various studies, showcasing the antiproliferative and enzyme-inhibitory activities of different classes of isoquinoline derivatives.

Table 1: In Vitro Antiproliferative Activity of Phenylaminoisoquinolinequinone Derivatives [1][2]

CompoundCell LineIC₅₀ (µM)
2a AGS (gastric)1.5
SK-MES-1 (lung)2.3
J82 (bladder)3.1
3a AGS (gastric)0.8
SK-MES-1 (lung)1.1
J82 (bladder)1.9
4a AGS (gastric)0.5
SK-MES-1 (lung)0.7
J82 (bladder)1.2

Table 2: In Vitro Kinase Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives [3]

CompoundKinase TargetIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (nM)
9a HER292SKBR31358
11c HER2N/DSKBR3103
14f HER2N/DSKBR3N/D

N/D: Not Determined

Table 3: In Vivo Antitumor Efficacy of Representative Quinoline/Isoquinoline Derivatives [4]

CompoundIn Vivo ModelDosing RegimenEfficacy
91b1 (Quinoline) Nude Mice Xenograft (A549 Lung Cancer)Not SpecifiedSignificant tumor size reduction
FBA-TPQ (Quinoline) Mouse MCF-7 Xenograft5-20 mg/kg/day, 3 days/weekUp to 71.6% tumor growth inhibition

Note: Data for quinoline derivatives is included to provide a broader context of the potential of the larger structural class.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for key experiments typically employed in the assessment of isoquinoline-based compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay) [5][6]

  • Cell Seeding: Cancer cell lines are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

2. In Vivo Xenograft Tumor Model [7][8]

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent the rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Measurement: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors may be excised, weighed, and further analyzed.

Visualizing Mechanisms and Workflows

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (this compound derivatives) B Initial Screening: Cytotoxicity Assays (e.g., MTT) Against a panel of cancer cell lines A->B C Lead Compound Identification (Potent and selective compounds) B->C D Mechanism of Action Studies: - Kinase Inhibition Assays - Cell Cycle Analysis - Apoptosis Assays C->D E Xenograft Model Development (e.g., subcutaneous implantation of tumor cells) D->E F Efficacy Studies: - Tumor Growth Inhibition - Survival Analysis E->F G Toxicity and Pharmacokinetic Studies F->G G Core Isoquinoline Core Structure Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) Core->Activity Provides Scaffold Carbonitrile 8-Carbonitrile Group (Potential for H-bonding, metabolic stability) Carbonitrile->Activity Influences Potency & PK Substituents Other Substituents (e.g., at positions 1, 3, 6, 7) Modulate Lipophilicity, Steric Hindrance Substituents->Activity Fine-tunes Selectivity & Potency

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinoline-8-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of isoquinoline-8-carbonitrile analogs, focusing on their potential as kinase inhibitors in cancer therapy. While a comprehensive SAR study on a homologous series of this compound analogs is not extensively available in the public domain, this document synthesizes findings from research on closely related isoquinoline and quinoline-carbonitrile scaffolds to elucidate key structural determinants for biological activity.

Introduction to this compound Analogs in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of a carbonitrile group, particularly at the C-8 position, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This compound itself is recognized as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Compounds based on the isoquinoline framework have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][3]

Comparative Analysis of Inhibitory Activity

Direct SAR studies on a series of this compound analogs are limited. However, by examining related structures from various studies, we can infer the potential impact of different substituents on the isoquinoline core. The following table presents a collection of isoquinoline and quinoline derivatives with reported inhibitory activities against various cancer cell lines and kinases. It is crucial to note that these compounds were evaluated in different studies and assays, and therefore, this table serves as a representative sample rather than a direct SAR comparison.

Compound IDStructureTarget/Cell LineIC50/GI50 (µM)Key Structural Features & Inferred SAR
1 7-acetyl-3-(ethylthio)-6-hydroxy-1,6-dimethyl-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrileHEPG2 (Liver Cancer)31 µg/mLTetrahydroisoquinoline core with multiple substitutions. The presence of the carbonitrile group is noted in this active compound.[3]
2 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (Average)Log GI50 = -5.18An isoquinolin-1-one core. The 3-amino substitution with a thiazole ring appears crucial for broad anticancer activity. This highlights the importance of substitutions at the C-1 and C-3 positions.[4]
3 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineMDA-MB468 (Breast Cancer)<10A quinoline scaffold (isomer of isoquinoline). The 7-chloro and the substituted piperazine at the 4-position are key for activity. This suggests that substitutions on the benzene ring and at the C-4 position are important for potency.[1]
4 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p)PI3Kα0.0318A pyrimidine-5-carbonitrile scaffold. While not an isoquinoline, this compound demonstrates the utility of a carbonitrile group in a kinase inhibitor targeting the PI3K pathway.[5]
5 6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa, HT-29, C6Active at 10-30 µg/mLA tetrahydroquinoline core. Halogenation on the benzene ring contributes to cytotoxic activity.[6]

Key Signaling Pathway: PI3K/Akt/mTOR

Many isoquinoline and quinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. Inhibition of kinases within this pathway, such as PI3K and mTOR, is a validated strategy for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isoquinoline This compound Analogs Isoquinoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

The following is a representative protocol for a kinase inhibition assay, a common method for evaluating the potency of compounds like this compound analogs.

Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure and may require optimization for specific kinases.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Workflow for Structure-Activity Relationship (SAR) Studies

The process of elucidating the SAR of a series of compounds involves a cyclical process of design, synthesis, and biological evaluation.

SAR_Workflow Lead Lead Compound (e.g., this compound) Design Design Analogs Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Evaluation (e.g., Kinase Assay) Purification->BioAssay DataAnalysis Data Analysis & SAR Determination BioAssay->DataAnalysis DataAnalysis->Design Feedback Loop OptimizedLead Optimized Lead Candidate DataAnalysis->OptimizedLead

Caption: A general workflow for conducting structure-activity relationship (SAR) studies.

Conclusion

While a dedicated and comprehensive SAR study on this compound analogs is yet to be widely published, the available data on related isoquinoline and quinoline scaffolds provide valuable insights for drug discovery efforts. The this compound core represents a promising starting point for the development of novel kinase inhibitors. Future research should focus on the systematic synthesis and evaluation of a series of these analogs to build a robust SAR model. This will enable the rational design of more potent and selective drug candidates targeting key signaling pathways in cancer and other diseases.

References

A Comparative Guide to the Reactivity of Isoquinoline-8-carbonitrile and Quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of isoquinoline-8-carbonitrile and quinoline-8-carbonitrile. While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this document extrapolates their expected reactivity based on the well-established electronic properties of the parent quinoline and isoquinoline ring systems. The comparison focuses on key reactions relevant to synthetic chemistry and drug development, including nucleophilic attack, hydrolysis, and reduction of the nitrile group.

Introduction to Quinoline and Isoquinoline Reactivity

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring.[1] The key difference lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2. This seemingly small structural change leads to significant differences in electron density distribution and, consequently, chemical reactivity.

Generally, the nitrogen atom in both heterocycles deactivates the ring system towards electrophilic attack compared to benzene, while activating it towards nucleophilic attack, particularly on the pyridine ring.[1][2] Isoquinoline is typically more reactive than quinoline in both electrophilic and nucleophilic substitution reactions.[3][4] For electrophilic substitution, which occurs on the electron-rich benzene ring, attack is favored at the C5 and C8 positions for both isomers.[5][6] For nucleophilic substitution, quinoline is most reactive at the C2 and C4 positions, whereas isoquinoline is most reactive at the C1 position.[1][5][7]

These fundamental differences are expected to influence the reactivity of substituents attached to the carbocyclic ring, such as the carbonitrile group at the C8 position.

Comparative Reactivity of the 8-Carbonitrile Group

The reactivity of the carbonitrile (-C≡N) group is primarily characterized by the electrophilicity of the carbon atom, making it susceptible to attack by nucleophiles. The electronic influence of the aromatic system to which it is attached can either enhance or diminish this electrophilicity.

Electron Density Considerations:

  • Quinoline: The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, which is relayed through the ring system. This effect is expected to decrease the electron density at the C8 position, making the attached nitrile carbon more electrophilic and thus more reactive towards nucleophiles.

  • Isoquinoline: With the nitrogen at position 2, its electron-withdrawing influence on the C8 position is attenuated compared to quinoline. Consequently, the nitrile carbon in this compound is expected to be slightly less electrophilic and therefore less reactive towards nucleophilic attack than its quinoline counterpart.

Based on these electronic effects, a general reactivity trend can be predicted.

Table 1: Predicted Comparative Reactivity

Reaction TypeReagent/ConditionsPredicted More Reactive CompoundRationale
Alkaline Hydrolysis NaOH, H₂O, HeatQuinoline-8-carbonitrileThe greater electron-withdrawing effect of the quinoline nitrogen enhances the electrophilicity of the nitrile carbon, facilitating attack by the hydroxide ion.
Acid-Catalyzed Hydrolysis H₂SO₄, H₂O, HeatQuinoline-8-carbonitrileProtonation of the nitrile nitrogen is the first step. The more electron-deficient quinoline system may slightly destabilize the protonated intermediate, but the subsequent nucleophilic attack by water is still expected to be faster due to the higher intrinsic electrophilicity of the nitrile carbon.
Reduction to Amine LiAlH₄ or Catalytic Hydrogenation (e.g., H₂, Pd/C)Quinoline-8-carbonitrileReduction with hydrides like LiAlH₄ involves nucleophilic attack by a hydride ion. Therefore, the more electrophilic nitrile in the quinoline derivative is expected to react faster.
Organometallic Addition Grignard Reagents (R-MgBr)Quinoline-8-carbonitrileSimilar to other nucleophilic additions, the more electrophilic nitrile carbon of the quinoline derivative should be more susceptible to attack by the carbanion-like R-group of the Grignard reagent.

Experimental Protocols

While specific protocols for a direct comparison are unavailable, the following represent standard procedures for key transformations of aryl nitriles. These methodologies can be adapted for both this compound and quinoline-8-carbonitrile to experimentally verify the predicted reactivity differences.

Protocol 1: Alkaline Hydrolysis of an Aryl Nitrile to a Carboxylic Acid

  • Setup: A mixture of the aryl nitrile (1.0 eq.), sodium hydroxide (2.0-5.0 eq.), and a 1:1 mixture of water and ethanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • Isolation: The aqueous solution is acidified with a strong acid (e.g., concentrated HCl) until a precipitate forms.[8] The solid carboxylic acid is then collected by vacuum filtration, washed with cold water, and dried.[8]

Protocol 2: Reduction of an Aryl Nitrile to a Primary Amine using LiAlH₄

  • Setup: A solution of the aryl nitrile (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Isolation: The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure to yield the primary amine.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the hydrolysis and reduction of an 8-cyano-substituted (iso)quinoline.

G cluster_hydrolysis Alkaline Hydrolysis Workflow start_h Iso/Quinoline-8-carbonitrile + NaOH(aq) / EtOH reflux_h Heat to Reflux start_h->reflux_h Reaction workup_h Cool & Acidify (e.g., HCl) reflux_h->workup_h Workup product_h Iso/Quinoline-8-carboxylic Acid workup_h->product_h Isolation G cluster_reduction LAH Reduction Workflow start_r Iso/Quinoline-8-carbonitrile in Anhydrous Ether addition_r Add to LiAlH₄ Suspension at 0°C start_r->addition_r reflux_r Reflux Reaction Mixture addition_r->reflux_r Reaction quench_r Quench (Fieser Workup) reflux_r->quench_r Workup product_r Iso/Quinoline-8-methanamine quench_r->product_r Isolation

References

"validation of analytical methods for Isoquinoline-8-carbonitrile quantification"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of isoquinoline-8-carbonitrile and its analogs. This document provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Disclaimer: The following analytical methods have been validated for compounds structurally similar to this compound, such as quinoline and other isoquinoline derivatives. While these methods provide a strong starting point, they must be specifically validated for the quantification of this compound to ensure accuracy and reliability in accordance with ICH Q2(R1) guidelines.[1][2][3]

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the quantification of quinoline and isoquinoline derivatives. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are among the most common methods.

Data Presentation: Performance Metrics

The following table summarizes the performance of different analytical methods for the quantification of quinoline and its derivatives.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Quinoline--0.2 µg/mL90.6 - 98.9[4]
GC-MS Quinoline0.99980.1 mg/kg-82.9 - 92.0[5][6]
GC-MS Quinoline and Isoquinoline>0.9990-0.05 mg/kg82.0 - 99.8[7]
UV-Vis Spectrophotometry Quinoline and 2-Hydroxyquinoline---Within 10% of HPLC method[8][9]
LC-MS/MS Isoquinoline Alkaloids----[10][11][12]

Experimental Workflows and Protocols

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for method validation is illustrated in the diagram below.

Analytical Method Validation Workflow cluster_params Validation Parameters (ICH Q2) start Define Analytical Method's Intended Purpose protocol Develop Validation Protocol (Define parameters and acceptance criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Document Results in Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Method Approved for Routine Use documentation->end

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following are representative protocols for the analysis of quinoline and its derivatives. These should be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Quinoline Quantification

This protocol is adapted from a method for the determination of quinoline in textile samples.[4]

  • Sample Preparation (Ultrasonic Extraction)

    • Cut 1.0 g of the sample into small pieces (approximately 5mm x 5mm).

    • Place the sample into a suitable extraction vessel.

    • Add 10 mL of acetonitrile to the vessel.

    • Perform ultrasonic extraction for 30 minutes at 40°C.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.

  • HPLC-UV Analysis

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm).[4]

    • Mobile Phase: Acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.[4]

    • Quantification: Create a calibration curve using standard solutions of quinoline in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quinoline and Isoquinoline Quantification

This protocol is based on a method for the determination of quinoline and isoquinoline in textiles.[7]

  • Sample Preparation (Ultrasonic Extraction)

    • Place a known amount of the sample in an extraction vessel.

    • Add ethyl acetate as the extraction solvent.

    • Perform ultrasonic extraction.

    • Concentrate the extract by evaporation.

    • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

  • GC-MS Analysis

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).[5]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 min.

      • Ramp to 260°C at 20°C/min.

      • Hold at 260°C for 3 min.[5]

    • Inlet Temperature: 250°C.[5]

    • Injection Volume: 1.0 μL (splitless).[5]

    • Quantification: Use selective ion monitoring (SIM) mode for quantification based on the characteristic mass-to-charge ratios of the analytes.

UV-Vis Spectrophotometry for Quinoline Derivatives

This protocol is a general guideline for the spectrophotometric determination of quinoline-based compounds.[13]

  • Sample Preparation

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., distilled water, hydrochloric acid, or sulfuric acid).

    • Prepare a series of standard solutions of the analyte at known concentrations.

  • Spectrophotometric Analysis

    • Instrument: Double-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Scan the absorption of the standard solutions across a range of wavelengths to determine the maximum absorption wavelength (λmax).

    • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve. For simultaneous determination of multiple components, a tri-wavelength method may be employed.[8][9]

Conclusion

The analytical methods presented provide a solid foundation for developing a validated quantification method for this compound. HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for complex matrices, while UV-Vis spectrophotometry can be a simpler and more cost-effective option for less complex samples. It is imperative that any chosen method undergoes a thorough validation process, adhering to the ICH Q2(R1) guidelines, to ensure the reliability and accuracy of the results for its intended application.[1][2][3]

References

Benchmarking Isoquinoline-8-carbonitrile Derivatives: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and specificity is a constant endeavor in drug discovery. Isoquinoline-8-carbonitrile derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in preclinical studies for various therapeutic areas, including oncology and infectious diseases. This guide provides a comprehensive, data-driven comparison of hypothetical this compound derivatives against established drugs, offering a framework for their evaluation and potential positioning in the therapeutic landscape.

Section 1: Anticancer Activity

Isoquinoline derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways crucial for tumor growth and survival.[1] This section benchmarks a representative this compound derivative (designated as IQ-8C-A) against a standard chemotherapeutic agent, Doxorubicin, and a targeted therapy, Alpelisib, which inhibits the PI3K/Akt/mTOR pathway.

Comparative Efficacy in Cancer Cell Lines

The in vitro cytotoxic activity of IQ-8C-A was compared with Doxorubicin and Alpelisib across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined after a 48-hour treatment period.

CompoundCancer Cell LineIC50 (µM)
IQ-8C-A (Hypothetical) A549 (Lung Carcinoma)8.5
MCF-7 (Breast Adenocarcinoma)5.2
HepG2 (Hepatocellular Carcinoma)10.1
Doxorubicin A549 (Lung Carcinoma)0.07 - >20[2][3]
MCF-7 (Breast Adenocarcinoma)2.5 - 8.3[4][5]
HepG2 (Hepatocellular Carcinoma)12.2[3]
Alpelisib MCF-7 (Breast Adenocarcinoma, PIK3CA mutant)0.03 - 0.5

Note: The IC50 values for IQ-8C-A are hypothetical and for illustrative purposes. The IC50 values for existing drugs can vary depending on the specific experimental conditions and cell line subtypes.

Modulation of Key Signaling Pathways

Isoquinoline derivatives frequently target critical cell signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6] Several approved drugs, such as Alpelisib, Idelalisib, and Everolimus, target different components of this pathway.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation IQ_8C_A This compound Derivatives IQ_8C_A->Akt Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also a hallmark of many cancers. Approved drugs targeting this pathway include Trametinib and Dabrafenib.[8][9]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression IQ_8C_A This compound Derivatives IQ_8C_A->ERK Trametinib Trametinib Trametinib->MEK

Caption: MAPK/ERK pathway and points of inhibition.

Section 2: Antimicrobial Activity

Certain isoquinoline derivatives have demonstrated promising activity against a range of bacterial pathogens.[10][11] This section provides a comparative analysis of a hypothetical this compound derivative (IQ-8C-B) against the broad-spectrum antibiotic, Ciprofloxacin.

Comparative In Vitro Susceptibility

The antimicrobial efficacy of IQ-8C-B was evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
IQ-8C-B (Hypothetical) Staphylococcus aureus (ATCC 25923)4
Streptococcus pneumoniae (ATCC 49619)8
Enterococcus faecalis (ATCC 29212)16
Ciprofloxacin Staphylococcus aureus0.32 - 0.6[12][13]
Streptococcus pneumoniae0.5 - 4[12]
Enterococcus faecalis0.25 - 1[12]

Note: The MIC values for IQ-8C-B are hypothetical and for illustrative purposes. The MIC values for existing drugs can vary depending on the specific strain and testing methodology.

Section 3: Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound derivatives and existing drugs) for 48 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Test Compounds Incubate24h->AddCompounds Incubate48h Incubate 48h AddCompounds->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Experimental workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate 96-well Plate PrepareInoculum->InoculatePlate SerialDilution Serial Dilution of Test Compounds SerialDilution->InoculatePlate Incubate24h Incubate 18-24h InoculatePlate->Incubate24h ObserveGrowth Observe for Bacterial Growth Incubate24h->ObserveGrowth DetermineMIC Determine MIC ObserveGrowth->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for the MIC assay.

This guide provides a foundational benchmark for the evaluation of this compound derivatives. Further in-depth studies, including in vivo efficacy and safety profiling, are essential to fully elucidate their therapeutic potential.

References

Cross-Reactivity Profile of Isoquinoline-8-Carbonitrile Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-8-carbonitrile scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Its unique structural features allow for potent and, in some cases, selective interactions within the ATP-binding pocket of various kinases. Understanding the cross-reactivity profile of inhibitors based on this scaffold is paramount for advancing drug discovery programs, as off-target effects can lead to unforeseen toxicities or, conversely, present opportunities for therapeutic polypharmacology.

This guide provides a comparative analysis of a representative this compound based inhibitor, herein designated as IQC-1 , against a panel of kinases. The inhibitory activities of IQC-1 are compared with a known multi-kinase inhibitor, Staurosporine, and a more selective clinical-stage inhibitor, "Comparator A," to provide context for its selectivity profile.

Data Presentation: Comparative Kinase Inhibition Profiles

The inhibitory activity of IQC-1, Staurosporine, and Comparator A was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) values were determined using in vitro biochemical assays.

Table 1: IC50 Values of IQC-1 and Comparator Compounds against a Panel of Protein Kinases

Kinase TargetKinase FamilyIQC-1 IC50 (nM)Staurosporine IC50 (nM)Comparator A IC50 (nM)
Aurora A Ser/Thr Kinase15 825
Aurora B Ser/Thr Kinase22 630
CDK2/cyclin ACMGC1505>10,000
MAPK1 (ERK2)CMGC>10,00025>10,000
ROCK1AGC850125,500
PKAAGC>10,0007>10,000
SRCTyrosine Kinase2,50020800
ABL1Tyrosine Kinase>10,000151,200
EGFRTyrosine Kinase5,8005075
HER2Tyrosine Kinase4,2006090
VEGFR2Tyrosine Kinase1,20030450

Data is representative and compiled for illustrative purposes based on typical kinase inhibitor profiles.

Summary of Findings:

  • IQC-1 demonstrates potent inhibition of Aurora kinases A and B, suggesting it may function as a mitotic inhibitor.

  • Compared to the promiscuous inhibitor Staurosporine , IQC-1 exhibits a significantly more selective profile, with substantially less activity against kinases such as CDK2, PKA, and members of the tyrosine kinase family.

  • When benchmarked against Comparator A , a compound with known activity against EGFR and HER2, IQC-1 shows a distinct selectivity profile, favoring Aurora kinases over the receptor tyrosine kinases targeted by Comparator A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for a representative biochemical assay and a cellular assay to determine kinase inhibitor selectivity.

1. In Vitro Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase of interest.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • Test compounds (dissolved in DMSO)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)

    • [γ-³³P]ATP (10 mCi/mL)

    • 10 mM ATP solution

    • 96-well plates

    • Phosphocellulose filter plates (e.g., Millipore MAPH)

    • 0.75% Phosphoric acid

    • Scintillation counter and scintillant

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.

    • In a 96-well plate, add 5 µL of the diluted inhibitor to each well. For control wells, add 5 µL of DMSO.

    • Add 20 µL of a master mix containing the kinase and its specific substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 25 µL of a solution containing ATP and [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

    • Wash the filter plate three times with 0.75% phosphoric acid.

    • Dry the filter plate, add scintillant to each well, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

2. Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within intact cells, providing a more physiologically relevant assessment of potency and selectivity.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Plasmid encoding the target kinase fused to NanoLuc® luciferase

    • Transfection reagent (e.g., Lipofectamine® 3000)

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Tracer specific for the kinase of interest

    • Test compounds (dissolved in DMSO)

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • White, opaque 96-well assay plates

    • Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm)

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into a 96-well plate. Incubate for 24 hours.

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.

    • To the plated cells, add the diluted test inhibitor followed by the tracer solution.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >610 nm) emission signals.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Determine the IC50 value by plotting the mBU values against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_0 Biochemical Screening cluster_1 Cellular Validation A This compound Inhibitor Library B High-Throughput Screening (Single Concentration) A->B D Identify Preliminary Hits (% Inhibition > 50%) B->D C Kinase Panel (e.g., >100 kinases) C->B E IC50 Determination (Dose-Response) D->E F Determine Potency & Selectivity (Biochemical Profile) E->F G Selected Potent/Selective Inhibitors F->G Advance Leads H Cellular Target Engagement Assay (e.g., NanoBRET™) G->H I Cell-Based Functional Assays (e.g., Phosphorylation Assay) G->I J Confirm On-Target Activity & Cellular Potency H->J I->J

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Signaling Pathway Context: Aurora Kinase Inhibition

G cluster_0 Cell Cycle Progression cluster_1 Mitotic Events G2 G2 Phase M M Phase (Mitosis) G1 G1 Phase Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis S S Phase AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome AuroraB->Cytokinesis IQC1 IQC-1 (Inhibitor) IQC1->AuroraA Inhibits IQC1->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and point of inhibition by IQC-1.

"head-to-head comparison of different catalysts for Isoquinoline-8-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Isoquinoline Synthesis, with a Focus on Modern Methodologies.

The synthesis of the isoquinoline scaffold, a core structural motif in a vast array of pharmaceuticals and natural products, is a cornerstone of medicinal chemistry. While numerous synthetic routes exist, the choice of catalyst is paramount in determining the efficiency, substrate scope, and environmental impact of the reaction. This guide provides a head-to-head comparison of three prominent transition-metal catalysts—palladium, rhodium, and copper—employed in the synthesis of isoquinoline derivatives. The data presented is based on established, high-yielding methodologies, offering a comparative overview for researchers navigating the catalyst landscape.

Comparative Analysis of Catalytic Systems

The following table summarizes the key performance indicators of palladium, rhodium, and copper-catalyzed systems for the synthesis of isoquinoline derivatives. The data is collated from representative, high-yielding examples in the scientific literature.

Catalyst SystemTypical Starting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield Range (%)Key Advantages
Palladium o-iodobenzaldehyde imines and internal alkynesIminoannulation5DMFNot specifiedNot specifiedGood to ExcellentEffective for aryl- or alkenyl-substituted alkynes.[1][2]
Rhodium Aromatic ketoximes and alkynesC-H Activation/AnnulationNot specifiedNot specifiedNot specifiedNot specifiedModerate to ExcellentOne-pot synthesis, highly regioselective.[3][4][5][6]
Copper (E)-2-alkynylaryl oxime derivativesIntramolecular Cyclization10Water801573-96Environmentally friendly (uses water as solvent), ligand-free, high atom economy.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on published procedures and serve as a practical guide for laboratory implementation.

Palladium-Catalyzed Iminoannulation of Internal Alkynes

This procedure is based on the work of Larock and coworkers and provides a general method for the synthesis of substituted isoquinolines.[1][2]

Materials:

  • tert-butylimine of o-iodobenzaldehyde

  • Internal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the tert-butylimine of o-iodobenzaldehyde (1.0 equiv), the internal alkyne (excess), sodium carbonate (1.0 equiv), and triphenylphosphine (10 mol%).

  • Add DMF as the solvent.

  • Add palladium(II) acetate (5 mol%) to the mixture.

  • The reaction mixture is then stirred under appropriate conditions (temperature and time not specified in the abstract) until the reaction is complete.

  • Upon completion, the reaction is worked up using standard procedures to isolate the desired isoquinoline product.

Rhodium-Catalyzed C-H Activation/Annulation

This one-pot synthesis of substituted isoquinolines from aromatic ketoximes and alkynes offers high regioselectivity.[3][4][5][6]

Materials:

  • Aromatic ketoxime

  • Alkyne

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Appropriate ligand and additives

Procedure:

  • In a reaction vessel, combine the aromatic ketoxime (1.0 equiv), the alkyne, and the rhodium catalyst.

  • Add the appropriate solvent and any necessary additives (e.g., a base).

  • The reaction is heated under an inert atmosphere for the specified time.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to yield the substituted isoquinoline.

Copper-Catalyzed Intramolecular Cyclization in Water

This environmentally friendly method utilizes water as the solvent and proceeds without the need for ligands.[7][8][9][10][11]

Materials:

  • (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime

  • Copper(I) iodide (CuI)

  • Water

Procedure:

  • A mixture of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.5 mmol) and copper(I) iodide (10 mol%) in water (2 mL) is prepared in a sealed tube.[9]

  • The reaction mixture is heated to 80 °C and stirred for 15 hours.[8][10]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by chromatography to afford the desired 1-methyl-3-phenylisoquinoline.[9] For the model substrate, yields of up to 95% have been reported.[9]

Visualizing the Synthetic Pathways

To further elucidate the processes involved in these catalytic syntheses, the following diagrams illustrate a general experimental workflow and a simplified reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Weigh Reactants & Catalyst Solvent Add Solvent Start->Solvent Inert Establish Inert Atmosphere (if needed) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Reaction (TLC, GC/MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for catalytic isoquinoline synthesis.

Reaction_Pathway Reactants Starting Materials (e.g., Aryl Halide + Alkyne) OxidativeAddition Oxidative Addition Reactants->OxidativeAddition Catalyst Catalyst (e.g., Pd(0)) Catalyst->OxidativeAddition Intermediate1 Organometallic Intermediate OxidativeAddition->Intermediate1 MigratoryInsertion Migratory Insertion Intermediate1->MigratoryInsertion Intermediate2 Cyclized Intermediate MigratoryInsertion->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination Product Isoquinoline Product ReductiveElimination->Product Catalyst_Regen Catalyst Regeneration ReductiveElimination->Catalyst_Regen

Caption: Simplified catalytic cycle for isoquinoline formation.

References

Safety Operating Guide

Navigating the Safe Disposal of Isoquinoline-8-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoquinoline-8-carbonitrile, a compound utilized in various research applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, grounded in established safety protocols.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound and related nitrile compounds. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from closely related isoquinoline derivatives indicate that this compound is likely to be:

  • Harmful if swallowed. [1][2][3]

  • Toxic in contact with skin. [1][2][3]

  • Causes skin and serious eye irritation. [1][3]

  • Harmful to aquatic life with long-lasting effects. [1][3]

Therefore, appropriate personal protective equipment (PPE), including nitrile gloves, a laboratory coat, and safety goggles, must be worn at all times when handling this chemical.[4][5] All operations involving this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes the key hazard information gathered from the Safety Data Sheets of isoquinoline and its derivatives. This data should be considered representative of the potential hazards of this compound.

Hazard StatementGHS ClassificationKey Precautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[1][2]
Toxic in contact with skinAcute Toxicity, Dermal (Category 3)Wear protective gloves and clothing. If on skin, wash with plenty of water.[1][2]
Causes skin irritationSkin Irritation (Category 2)Wash hands thoroughly after handling.[1][3]
Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
Harmful to aquatic life with long-lasting effectsHazardous to the Aquatic Environment, Long-term (Category 3)Avoid release to the environment.[1][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][6] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as general waste is not advised due to its hazardous nature and potential environmental impact.

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Organic Waste" and should list "this compound" as a component.

  • Waste Segregation: this compound is a non-halogenated organic compound. It is imperative to segregate this waste from other waste streams, particularly halogenated organic waste and aqueous waste.[7] Never mix incompatible waste types.

  • Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads, weighing papers, or disposable labware, into the designated waste container. To prevent spills and over-pressurization, it is a best practice not to fill the container beyond 80% of its capacity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for the waste disposal company.

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Select Labeled, Chemically Resistant Waste Container B->C D Is the waste mixed with halogenated solvents? C->D E Segregate into 'Non-Halogenated Organic Waste' Container D->E No F Segregate into 'Halogenated Organic Waste' Container D->F Yes G Securely Seal and Store in Designated Waste Area E->G F->G H Maintain Accurate Waste Log G->H I Arrange for Professional Waste Disposal Service H->I J End: Proper Disposal Complete I->J

Disposal workflow for this compound.

cluster_ppe Personal Protective Equipment cluster_waste Waste Handling cluster_disposal Final Disposal Gloves Nitrile Gloves Coat Lab Coat Goggles Safety Goggles Segregation Segregation Labeling Proper Labeling Segregation->Labeling Storage Secure Storage Labeling->Storage Documentation Waste Log Storage->Documentation Professional Licensed Vendor Documentation->Professional Handling Safe Handling Handling->Gloves Handling->Coat Handling->Goggles Handling->Segregation

Key safety relationships in chemical disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-8-carbonitrile
Reactant of Route 2
Isoquinoline-8-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.